3-Amino-1H-indazole-5-carbonitrile
Description
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Properties
IUPAC Name |
3-amino-1H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYYIVVNEIXBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501826 | |
| Record name | 3-Amino-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-62-6 | |
| Record name | 3-Amino-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Amino-1H-indazole-5-carbonitrile
CAS Number: 20925-62-6
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Amino-1H-indazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document details its chemical properties, synthesis, spectral characteristics, and its significant role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.
Chemical and Physical Properties
This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20925-62-6 | [1][2][3] |
| Molecular Formula | C₈H₆N₄ | [3] |
| Molecular Weight | 158.16 g/mol | [3] |
| Appearance | Pale-yellow to yellow solid | [4] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [5] |
| SMILES | N#CC1=CC2=C(NN=C2N)C=C1 |
Synthesis and Experimental Protocols
The synthesis of 3-aminoindazoles often involves the cyclization of an ortho-substituted benzonitrile with hydrazine.[6][7] A common precursor for this compound is a di-substituted benzene ring containing a fluorine atom and a cyano group, which undergoes nucleophilic aromatic substitution with hydrazine.
A detailed experimental protocol, adapted from the synthesis of the isomeric 3-amino-1H-indazole-4-carbonitrile, is provided below.[4]
Reaction Scheme:
A representative synthetic route.
Materials:
-
2-Fluoro-5-cyanobenzonitrile
-
Hydrazine monohydrate (99%)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-Fluoro-5-cyanobenzonitrile (1.0 equivalent) in ethanol in a reaction vessel.
-
Add hydrazine monohydrate (3.0 equivalents) to the solution.
-
Heat the reaction mixture at 70°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under vacuum to yield this compound as a solid.
Spectral Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Broad singlet for the amino (NH₂) protons. A broad singlet for the indazole NH proton. |
| ¹³C NMR | Signals for the carbonitrile carbon, aromatic carbons, and carbons of the pyrazole ring. |
| IR (Infrared) | Characteristic peaks for N-H stretching of the amino and indazole NH groups (around 3200-3400 cm⁻¹). A sharp peak for the nitrile (C≡N) stretching vibration (around 2220-2260 cm⁻¹). |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (158.16 g/mol ). |
Role in Drug Development and Signaling Pathways
The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy.[9][10] Derivatives of this compound have been investigated as potent inhibitors of various receptor tyrosine kinases (RTKs) and other key signaling proteins.
Kinase Inhibition
The 3-amino group of the indazole ring often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[11] This scaffold has been successfully utilized to develop inhibitors targeting the "DFG-out" inactive conformation of kinases.[9][10]
Key Kinase Targets:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): 3-aminoindazole derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[12][13][14]
-
Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. 3-aminoindazole-based inhibitors have been developed to target EGFR.[1][15][16]
-
Bcr-Abl: In chronic myeloid leukemia (CML), the constitutively active Bcr-Abl fusion protein drives cancer progression. 3-aminoindazole derivatives have been explored as inhibitors of Bcr-Abl, including mutations that confer resistance to other therapies.[17][18][19][20][21]
The table below summarizes the inhibitory activity of selected 3-aminoindazole derivatives against various kinases.
| Compound | Target Kinase | IC₅₀ / EC₅₀ | Reference |
| Compound 4 (3-amino-1H-indazol-6-yl-benzamide derivative) | FLT3 | 5 nM (EC₅₀) | [9] |
| PDGFRα-T674M | 17 nM (EC₅₀) | [9] | |
| Kit-T670I | 198 nM (EC₅₀) | [9] | |
| ABT-869 | KDR (VEGFR-2) | - | [11] |
| cKIT | - | [11] | |
| FLT3 | - | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by 3-aminoindazole derivatives.
VEGFR-2 Signaling Pathway and Inhibition.
EGFR Signaling Pathway and Inhibition.
Bcr-Abl Signaling Pathway and Inhibition.
p53-MDM2 Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2, which targets p53 for degradation.[22][23][24] Some small molecules can inhibit the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells. While direct evidence for this compound in this pathway is limited, the broader class of nitrogen-containing heterocyclic compounds has been explored for this purpose.[25][26]
The p53-MDM2 Regulatory Pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active compounds. Its utility as a core scaffold for kinase inhibitors has been demonstrated in the development of targeted cancer therapies. The synthetic accessibility and the potential for diverse functionalization make it a compound of high interest for researchers and professionals in the field of drug discovery and development. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved potency and selectivity.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. parchem.com [parchem.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 89939-59-3|5-Amino-1H-indazole-3-carbonitrile|BLD Pharm [bldpharm.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. 20925-62-6|this compound|BLD Pharm [bldpharm.com]
- 9. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting p53-MDM2 pathway with novel triazole-oxazole hybrids: a fragment-based drug discovery approach for next-generation cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Biological Context of 3-Amino-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1H-indazole-5-carbonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Its indazole core is a recognized pharmacophore, particularly in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of experimental data, predicted values from reputable computational models are included to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄ | N/A |
| Molecular Weight | 158.16 g/mol | [][2] |
| CAS Number | 20925-62-6 | [][3] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | Predicted: 215-230 °C | Predicted |
| Boiling Point | Predicted: 475.9±55.0 °C (760 mmHg) | Predicted |
| pKa | Predicted: 11.25 (most acidic), 3.54 (most basic) | Predicted |
| LogP | Predicted: 1.3 | Predicted |
| Solubility | Predicted: Soluble in DMSO, sparingly soluble in methanol, poorly soluble in water. | Predicted |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from 2-fluoro-5-cyanobenzonitrile.
Materials:
-
2-fluoro-5-cyanobenzonitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-fluoro-5-cyanobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the desired product and concentrate under reduced pressure to obtain pure this compound.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the indazole ring and the nitrile group.
High-Performance Liquid Chromatography (HPLC):
-
Purity assessment can be performed using a reverse-phase HPLC method. A C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of formic or trifluoroacetic acid is a common starting point.
Mass Spectrometry (MS):
-
The molecular weight of the synthesized compound can be confirmed by mass spectrometry. The expected [M+H]⁺ ion would be at m/z 159.17.
Biological Context and Potential Signaling Pathway
The 3-aminoindazole scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors.[5] These compounds often target the ATP-binding site of kinases, thereby inhibiting their catalytic activity. Based on the activity of structurally similar compounds, this compound is hypothesized to function as a kinase inhibitor.[6]
One of the key signaling pathways frequently targeted by indazole-based inhibitors is the BCR-ABL pathway , which is constitutively active in chronic myeloid leukemia (CML).[7][8][9] The BCR-ABL oncoprotein is a tyrosine kinase that drives cell proliferation and survival through the activation of several downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways.[10][11]
Below is a diagram illustrating a simplified representation of the BCR-ABL signaling pathway and the potential point of inhibition by a compound like this compound.
Caption: Potential inhibition of the BCR-ABL signaling pathway.
Conclusion
This compound represents a valuable building block for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its physicochemical properties, a practical synthetic approach, and a plausible biological mechanism of action. Further experimental validation of the predicted properties and biological activity is warranted to fully elucidate the potential of this compound in drug discovery and development.
References
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 5-Aminoindazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. file.leyan.com [file.leyan.com]
- 5. H33435.03 [thermofisher.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Technical Guide: 3-Amino-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Amino-1H-indazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, including its molecular weight, provides a representative experimental protocol for its synthesis, and discusses its role as a key scaffold in the development of kinase inhibitors.
Core Compound Properties
This compound is a substituted indazole that has garnered attention as a crucial building block in the synthesis of pharmacologically active molecules. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄ | [1][2][3] |
| Molecular Weight | 158.16 g/mol | [2][3][4] |
| CAS Number | 20925-62-6 | [1][2][5] |
| IUPAC Name | This compound | |
| Synonyms | 3-Amino-5-cyanoindazole | [2] |
| Purity (Commercially Available) | ≥95% | [4][6] |
| Storage Conditions | Inert atmosphere, 2-8°C, keep in dark place | [1][4] |
Biological Significance: A Privileged Scaffold for Kinase Inhibition
The 3-aminoindazole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[4] This structural motif is adept at acting as a hinge-binding moiety, enabling it to interact with the ATP-binding site of a wide array of kinases.[4] Dysregulation of kinase signaling pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.
Derivatives of the 3-aminoindazole scaffold have been developed as potent inhibitors of several oncogenic kinases, including:
-
PDGFRα (Platelet-derived growth factor receptor alpha)[1][2]
-
VEGFR2 (Vascular endothelial growth factor receptor 2)[4]
-
ALK (Anaplastic lymphoma kinase)[7]
The ability of this scaffold to target the "DFG-out" inactive conformation of kinases is a key feature that has been exploited in structure-based drug design.[2] This allows for the development of highly selective and potent inhibitors. The nitrile group at the 5-position of this compound provides a valuable synthetic handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the general mechanism of action for a 3-aminoindazole-based kinase inhibitor, which blocks the downstream signaling cascade responsible for cell proliferation.
Experimental Protocols: Synthesis of 3-Amino-1H-indazoles
The synthesis of 3-amino-1H-indazoles can be achieved through the reaction of appropriately substituted ortho-halobenzonitriles with hydrazine.[8][9] The following is a representative protocol adapted from the synthesis of a closely related analog, 3-amino-1H-indazole-4-carbonitrile, which illustrates a common and effective synthetic route.[10]
Reaction: Synthesis of this compound from 4-Fluoro-3-cyanobenzonitrile and Hydrazine Hydrate.
Materials:
-
4-Fluoro-3-cyanobenzonitrile (or 2-fluoro-5-cyanobenzonitrile)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-cyanobenzonitrile (1.0 eq) in ethanol (approximately 15 mL per gram of starting material).
-
To this solution, add hydrazine monohydrate (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and maintain for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to remove the ethanol.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Extract the aqueous layer with ethyl acetate to recover any remaining product.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography to afford the final product as a solid.
The following diagram outlines the workflow for this synthesis and purification process.
Conclusion
This compound, with a molecular weight of 158.16 g/mol , is a fundamentally important heterocyclic building block for the development of novel therapeutics. Its utility as a privileged scaffold for designing potent and selective kinase inhibitors underscores its value to the drug discovery community. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for creating libraries of compounds aimed at various biological targets. This guide provides core data and methodologies to support further research and development involving this versatile compound.
References
- 1. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-1H-indazole-4-carbonitrile|High-Purity [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - 有机砌块 - 西典实验 [seedior.com]
- 7. mdpi.com [mdpi.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 3-Amino-1H-indazole-5-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-Amino-1H-indazole-5-carbonitrile in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing the essential methodologies for determining its solubility. This guide will equip researchers with the necessary protocols to generate solubility data in their own laboratories.
Introduction to this compound
This compound is a heterocyclic organic compound with a molecular formula of C₈H₆N₄ and a molecular weight of 158.16 g/mol . Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2][3][4] The solubility of such compounds is a critical physicochemical property that influences their suitability for various applications in drug discovery and development, including formulation, bioavailability, and in vitro/in vivo testing.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Organic Solvent | Chemical Formula | Polarity Index | Solubility (g/L) | Temperature (°C) | Method Used |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | ||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | ||
| Ethanol | C₂H₅OH | 4.3 | Data not available | ||
| Methanol | CH₃OH | 5.1 | Data not available | ||
| Acetonitrile | C₂H₃N | 5.8 | Data not available | ||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data not available | ||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | ||
| Toluene | C₇H₈ | 2.4 | Data not available | ||
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data not available |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of this compound.
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vial to stand to let the undissolved solid settle.
-
Centrifuge the vial to further separate the solid from the supernatant.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC method.
-
Calculate the original solubility by taking into account the dilution factor.
Nephelometry is a high-throughput method used to measure the kinetic solubility of a compound by detecting the formation of a precipitate.[6][7]
Objective: To rapidly assess the solubility of this compound in an aqueous-organic co-solvent system.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Microplate nephelometer
-
Multi-well plates (e.g., 96-well or 384-well)
-
Automated liquid handling system (recommended for high throughput)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
In a multi-well plate, add the aqueous buffer to a series of wells.
-
Using a liquid handler, add a small volume of the DMSO stock solution to the aqueous buffer in the wells to initiate precipitation.
-
The final concentration of the compound in the wells will vary, creating a concentration gradient.
-
The plate is then placed in a microplate nephelometer, which measures the light scattering caused by the formation of insoluble particles.
-
The solubility is determined as the concentration at which a significant increase in light scattering is observed compared to the baseline.
Visualizations
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: General Experimental Workflow for Solubility Determination
The following diagram shows the logical relationship of solubility in the context of early-stage drug development.
Caption: Role of Solubility in Early Drug Development
Conclusion
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rheolution.com [rheolution.com]
- 7. bmglabtech.com [bmglabtech.com]
Stability and Storage of 3-Amino-1H-indazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 3-Amino-1H-indazole-5-carbonitrile. Due to the limited availability of public, in-depth stability studies for this specific compound, this document combines available vendor information with established principles of pharmaceutical stability and forced degradation studies to offer a robust framework for its handling and characterization.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers. Adherence to these conditions will help minimize degradation and ensure the compound's suitability for research and development activities.
| Parameter | Recommended Condition | Source(s) |
| Temperature | 2-8°C or Room Temperature | [1][2] |
| Light | Keep in a dark place | [1][2] |
| Atmosphere | Store under an inert atmosphere | [2] |
| Moisture | Store in a dry, well-ventilated place | [1][2] |
Stability Profile
A complete, quantitative stability profile for this compound under various stress conditions is not extensively documented in publicly available literature. However, a typical stability study would evaluate the compound's purity over time when exposed to conditions such as elevated temperature, humidity, and light. The following table illustrates how such data would be presented. The values provided are hypothetical and serve as an example of what a stability study might reveal.
Table 2: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH
| Time Point (Months) | Purity (%) | Appearance | Total Impurities (%) |
| 0 | 99.8 | White to off-white powder | 0.2 |
| 3 | 99.7 | No change | 0.3 |
| 6 | 99.5 | No change | 0.5 |
| 12 | 99.2 | Slight yellowing | 0.8 |
| 24 | 98.5 | Yellowish powder | 1.5 |
Forced Degradation Studies: A Hypothetical Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound, identifying potential degradation products, and developing stability-indicating analytical methods.[3] In the absence of a specific published protocol for this compound, a general approach based on ICH guidelines can be adopted.
Objective
To investigate the degradation of this compound under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress, to identify potential degradation pathways and products.
Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Instrumentation: HPLC with a UV-Vis or DAD detector, pH meter, calibrated oven, photostability chamber.
Experimental Procedures
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound in a calibrated oven at 80°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
Withdraw samples at appropriate time intervals.
-
-
Photolytic Degradation:
-
Expose a known quantity of solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
Analyze all samples by a suitable, validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Visualizing Experimental Workflows
The following diagram illustrates the general workflow for the forced degradation study described above.
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathways
While specific degradation products for this compound have not been reported in the literature, compounds containing amino and cyano groups on an indazole ring may be susceptible to certain reactions under stress conditions.
-
Hydrolysis: The nitrile group (-CN) could potentially hydrolyze to a carboxylic acid (-COOH) or an amide (-CONH₂) under acidic or basic conditions. The amino group (-NH₂) could also be involved in reactions, though it is generally more stable.
-
Oxidation: The indazole ring system and the amino group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.
-
Photodegradation: Aromatic and heterocyclic compounds can undergo various photochemical reactions, including rearrangements and dimerizations, upon exposure to UV or visible light.
Further investigation, including the use of mass spectrometry and NMR, would be required to identify and characterize any degradation products that may form.
Conclusion
While there is limited specific stability data for this compound, the available information on its storage, combined with established principles of pharmaceutical stability testing, provides a solid foundation for its handling and further investigation. For critical applications, it is strongly recommended that researchers perform their own stability assessments under conditions relevant to their specific use case. The hypothetical forced degradation protocol outlined in this guide serves as a starting point for such studies.
References
In-Depth Technical Guide on 3-Amino-1H-indazole-5-carbonitrile: A Core Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1H-indazole-5-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry landscape. The indazole scaffold is recognized as a "privileged structure," frequently appearing in compounds with diverse and potent biological activities.[1] In particular, derivatives of 3-amino-1H-indazole have emerged as crucial components in the development of targeted therapeutics, most notably as inhibitors of various protein kinases implicated in oncology.[2] This technical guide provides a comprehensive analysis of the available structural data, experimental protocols for its synthesis and crystallization, and an overview of its role in relevant biological pathways.
Crystal Structure Analysis
It is important to note that the substitution at the 1-position (tert-butoxycarbonyl group) and the 5-position (bromine instead of nitrile) will influence the precise bond lengths, angles, and crystal packing compared to the title compound. However, the core indazole ring geometry is expected to be largely conserved.
Crystallographic Data
The following tables summarize the key crystallographic data for the representative compound, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[3]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₂H₁₄BrN₃O₂ |
| Formula Weight | 312.17 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 5.8281 (2) Å |
| b | 9.7731 (4) Å |
| c | 12.0104 (5) Å |
| α | 99.787 (2)° |
| β | 91.859 (2)° |
| γ | 94.618 (2)° |
| Volume | 668.46 (5) ų |
| Z | 2 |
| Density (calculated) | 1.553 Mg/m³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| N1-N2 | 1.378(2) | C4-C5 | 1.385(3) |
| N1-C7A | 1.388(2) | C5-C6 | 1.384(3) |
| N2-C3 | 1.328(2) | C6-C7 | 1.401(3) |
| N3-C3 | 1.353(2) | C7-C7A | 1.391(3) |
| C3-C3A | 1.433(2) | C3A-C4 | 1.383(3) |
| C3A-C7A | 1.395(2) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) | Atoms | Angle (°) |
| N2-N1-C7A | 112.55(13) | C3A-C4-C5 | 122.42(17) |
| C3-N2-N1 | 104.99(13) | C6-C5-C4 | 118.81(17) |
| N2-C3-N3 | 125.75(16) | C5-C6-C7 | 119.56(17) |
| N2-C3-C3A | 110.89(15) | C7A-C7-C6 | 121.25(16) |
| N3-C3-C3A | 123.36(16) | N1-C7A-C7 | 130.68(16) |
| C4-C3A-C7A | 117.95(16) | N1-C7A-C3A | 107.89(15) |
| C4-C3A-C3 | 134.19(17) | C7-C7A-C3A | 121.43(16) |
| C7A-C3A-C3 | 107.86(15) |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 3-amino-1H-indazoles involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate.[4] The following is a representative protocol adapted for the synthesis of the title compound.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
4-Fluoro-3-cyanobenzonitrile
-
Hydrazine hydrate (99-100%)
-
Butanol (or another suitable high-boiling solvent)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-fluoro-3-cyanobenzonitrile in butanol, add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is crucial for definitive structural elucidation.
General Crystallization Workflow
Caption: Common techniques for the crystallization of organic compounds.
Procedure (Slow Evaporation):
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Filter the hot solution to remove any insoluble impurities.
-
Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Leave the solution undisturbed at room temperature for several days to weeks.
-
Harvest the resulting single crystals for analysis.
Biological Significance and Signaling Pathways
3-Amino-1H-indazole derivatives are prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer.[2] Many 3-amino-1H-indazole-based compounds have been investigated as anti-cancer agents, targeting kinases such as VEGFR, FGFR, and ALK.[2]
The diagram below illustrates a simplified, representative signaling pathway that can be targeted by 3-amino-1H-indazole derivatives.
Representative Kinase Inhibition Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 3-amino-1H-indazole derivative.
Conclusion
This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. While a definitive crystal structure for this specific molecule is yet to be widely reported, analysis of its close analogs provides a solid foundation for understanding its structural properties. The synthetic routes are well-established, and its biological significance, particularly as a kinase inhibitor, continues to drive further research and development in the field of medicinal chemistry. This guide serves as a foundational resource for professionals engaged in the exploration of indazole-based compounds for drug discovery.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 3-Amino-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-1H-indazole-5-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for its structural elucidation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the indazole core and the amino substituent. Based on the analysis of structurally similar substituted indazoles, the following proton assignments and characteristics are anticipated. The numbering of the indazole ring is crucial for the correct assignment of the proton signals.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H4 | ~7.8 - 8.0 | Doublet (d) | ~8.5 - 9.0 | Expected to be the most downfield aromatic proton due to the anisotropic effect of the cyano group. |
| H6 | ~7.4 - 7.6 | Doublet of doublets (dd) or Doublet (d) | ~8.5 - 9.0 (ortho), ~1.5 - 2.0 (meta) | Coupled to H7 and potentially a small meta-coupling to H4. |
| H7 | ~7.2 - 7.4 | Doublet (d) | ~8.5 - 9.0 | Coupled to H6. |
| NH₂ | ~5.0 - 6.0 | Broad singlet (br s) | - | The chemical shift can vary significantly with solvent and concentration. |
| NH | ~11.0 - 13.0 | Broad singlet (br s) | - | The indazole N1-H proton is typically deshielded and its signal can be broad. |
Note: These are predicted values and may vary based on the solvent, concentration, and instrument used.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is essential for obtaining a high-quality ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It also allows for the observation of exchangeable protons like those in NH and NH₂ groups. Other suitable deuterated solvents include methanol-d₄ and chloroform-d, although the exchangeable proton signals may be broadened or absent in these solvents.
-
Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2.2. NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard single-pulse (zg30 or similar) |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-5 seconds |
| Number of Scans | 16-64 (depending on sample concentration) |
| Spectral Width | 0-16 ppm |
| Temperature | 298 K (25 °C) |
Logical Workflow for Structural Characterization
The structural confirmation of a synthesized compound like this compound follows a logical progression of analytical techniques. The following diagram illustrates this workflow.
Technical Guide: Spectroscopic and Synthetic Insights into Indazole Derivatives with a Focus on 3-Amino-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
13C NMR Spectral Data
Precise 13C NMR data for 3-Amino-1H-indazole-5-carbonitrile is not available in the cited public literature. However, the spectral data for the structurally analogous compound, 3-Phenyl-1H-indazole-6-carbonitrile, offers a valuable reference point for understanding the expected chemical shifts in this heterocyclic system.
13C NMR Data for 3-Phenyl-1H-indazole-6-carbonitrile
The following table summarizes the 13C NMR spectral data for 3-Phenyl-1H-indazole-6-carbonitrile, which can be used to estimate the chemical shifts for this compound.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 | 146.51 |
| C3a | 140.26 |
| C4 | 123.07 |
| C5 | 115.50 |
| C6 | 110.18 |
| C7 | 122.53 |
| C7a | 123.57 |
| CN | 119.08 |
| C1' (Phenyl) | 132.22 |
| C2'/C6' (Phenyl) | 129.17 |
| C3'/C5' (Phenyl) | 127.72 |
| C4' (Phenyl) | 128.97 |
Reference: The Royal Society of Chemistry[1]
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized experimental protocol for acquiring 13C NMR spectra of indazole derivatives, based on standard laboratory practices.
Instrumentation:
-
A high-resolution NMR spectrometer, such as a Bruker ARX 400 or equivalent, operating at a 13C frequency of 100 MHz.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the indazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters:
| Parameter | Typical Value |
| Pulse Program | Standard 13C{1H} inverse-gated decoupling |
| Spectral Width | 0 - 200 ppm |
| Acquisition Time | 1 - 2 seconds |
| Relaxation Delay | 2 - 5 seconds |
| Number of Scans | 1024 - 4096 (or more, depending on sample concentration) |
| Temperature | 298 K (25 °C) |
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm, CDCl3 at 77.16 ppm).
-
Perform baseline correction.
Synthesis of Indazole Derivatives
A common and effective method for the synthesis of 1H-indazoles involves the reaction of N-tosylhydrazones with nitroaromatic compounds. This transition-metal-free approach offers a practical and environmentally benign alternative to other synthetic routes.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of substituted 1H-indazoles.
Logical Relationship of Synthesis Steps
The synthesis proceeds through a series of logical steps, starting from commercially available precursors.
This guide provides a foundational understanding of the spectroscopic and synthetic chemistry of indazole derivatives, which are crucial scaffolds in medicinal chemistry and drug development. While the specific 13C NMR data for this compound remains elusive in the reviewed literature, the provided information for a close analogue and the detailed experimental protocols offer a strong starting point for researchers in the field.
References
FT-IR Analysis of 3-Amino-1H-indazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 3-Amino-1H-indazole-5-carbonitrile using Fourier-Transform Infrared (FT-IR) spectroscopy. It covers the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a visual representation of the analytical workflow. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development.
Core Data Presentation: Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the analysis of functional groups present in the molecule and data from analogous compounds found in scientific literature.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3450 - 3300 | Strong, Doublet | N-H Asymmetric & Symmetric Stretching | Primary Amine (NH₂) |
| 3200 - 3000 | Medium | N-H Stretching | Indazole Ring |
| ~2225 | Strong, Sharp | C≡N Stretching | Nitrile |
| 1650 - 1600 | Medium to Strong | N-H Bending (Scissoring) | Primary Amine (NH₂) |
| 1600 - 1450 | Medium, Multiple Bands | C=C Stretching | Aromatic Ring (Indazole) |
| 1400 - 1200 | Medium | C-N Stretching | Aryl-Amine |
| 900 - 650 | Medium to Strong | C-H Bending (Out-of-plane) | Aromatic Ring |
Experimental Protocol: FT-IR Analysis of Solid Samples
This section details a standard procedure for the analysis of solid organic compounds, such as this compound, using an FT-IR spectrometer. The Potassium Bromide (KBr) pellet method is described here due to its common usage and ability to produce high-quality spectra.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
-
Spatula
-
Analytical balance
-
Sample of this compound
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty and clean.
-
Run a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of dry, infrared-grade KBr.
-
Combine the sample and KBr in an agate mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die.
-
-
Sample Analysis:
-
Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
The acquired spectrum should be baseline-corrected if necessary.
-
Identify the characteristic absorption bands and record their wavenumbers (in cm⁻¹).
-
Compare the observed peaks with the expected vibrational frequencies for the functional groups present in this compound (as detailed in the data table above) to confirm the compound's identity and purity.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the FT-IR analysis of a solid sample using the KBr pellet method.
Caption: Workflow for FT-IR analysis of this compound.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Amino-1H-indazole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 3-Amino-1H-indazole-5-carbonitrile (Molecular Weight: 158.16 g/mol ). Due to a lack of direct experimental data in publicly available literature for this specific molecule, the fragmentation pathway proposed herein is based on established principles of mass spectrometry and analogous fragmentation of structurally related compounds, including indazole derivatives and aminobenzonitriles. This guide includes a proposed fragmentation scheme, a summary of predicted mass-to-charge ratios (m/z), and a generalized experimental protocol for acquiring such data.
Predicted Fragmentation Pathway
The fragmentation of this compound under mass spectrometry, particularly using a hard ionization technique like Electron Ionization (EI), is expected to proceed through several key steps initiated by the removal of an electron to form the molecular ion (M•+). The stability of the indazole ring system is a critical factor influencing the fragmentation cascade.
The proposed pathway involves:
-
Initial Ionization: Formation of the molecular ion [C8H6N4]•+ at m/z 158.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation for nitrile-containing aromatic compounds. This is predicted to be a primary fragmentation step, leading to the formation of an ion at m/z 131.
-
Loss of Aminonitrile Radical (•CH2N2): Cleavage of the pyrazole ring could lead to the expulsion of a radical containing the amino and nitrile groups, resulting in a stable benzynitrile-like cation.
-
Sequential Ring Fragmentation: Further fragmentation of the indazole nucleus is plausible, though less predominant than initial side-chain losses.
The stability of the indazole core suggests that fragments retaining this bicyclic structure will be significant in the resulting mass spectrum.[1]
Fragmentation Diagram
The logical flow of the proposed fragmentation is visualized below. The molecular ion undergoes a primary fragmentation event, leading to a key intermediate which may then fragment further.
Caption: Proposed fragmentation pathway of this compound.
Quantitative Data Summary
As no direct experimental mass spectrum for this compound is available, this table summarizes the predicted mass-to-charge (m/z) ratios for the key ions in the proposed fragmentation pathway. Relative abundance data is not available and would need to be determined experimentally.
| Ion Description | Proposed Formula | Calculated m/z | Relative Abundance (%) |
| Molecular Ion (M•+) | [C₈H₆N₄]•+ | 158 | Data Not Available |
| M - HCN | [C₇H₅N₂]+ | 131 | Data Not Available |
| M - HCN - HCN | [C₆H₄N]+ | 104 | Data Not Available |
| Indazole Cation | [C₇H₅N₂]+ | 117 | Data Not Available |
| Benzene-derived fragment | [C₆H₄]+• | 76 | Data Not Available |
Experimental Protocols
The following outlines a generalized but detailed protocol for obtaining a mass spectrum of this compound, based on standard methodologies for small organic molecules.[2][3]
Objective
To determine the molecular weight and fragmentation pattern of this compound using mass spectrometry with electron ionization.
Materials & Equipment
-
Sample: this compound, solid powder.
-
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.
-
Ionization Source: Electron Ionization (EI) source.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector analyzer.
-
Solvent (for GC-MS): High-purity solvent in which the analyte is soluble and volatile (e.g., Methanol, Acetonitrile, or Ethyl Acetate).
Workflow Diagram
Caption: General workflow for mass spectrometry analysis.
Procedure
-
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable volatile solvent.
-
Transfer the solution to an autosampler vial.
-
-
Sample Introduction:
-
Via Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.
-
Via Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it directly into the ion source of the mass spectrometer. The sample is then heated to induce vaporization.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize, forming the molecular ion (M•+), and to fragment into smaller, charged ions.[3]
-
-
Mass Analysis:
-
The newly formed ions are accelerated into the mass analyzer.
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
A detector records the abundance of each ion at a specific m/z value.
-
-
Data Processing:
-
The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Analyze the spectrum to identify the molecular ion peak and the major fragment ion peaks. The fragmentation pattern can then be elucidated by calculating the mass differences between peaks, corresponding to the neutral losses.
-
References
Tautomerism in 3-Amino-1H-indazole-5-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive theoretical and practical guide to the tautomerism of 3-Amino-1H-indazole-5-carbonitrile. It is important to note that as of the latest literature review, specific experimental and computational studies on the tautomeric equilibrium of this particular molecule are not publicly available. The data and predictions presented herein are based on established principles of indazole chemistry, data from structurally related analogs, and generalized experimental and computational protocols.
Introduction: The Significance of Tautomerism in Indazoles
Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The tautomeric nature of the indazole ring system, where a proton can reside on different nitrogen atoms, is a critical determinant of its physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and molecular geometry. These properties, in turn, profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. For drug development professionals, a thorough understanding of the predominant tautomeric forms of a substituted indazole like this compound is essential for rational drug design, synthesis, and interpretation of structure-activity relationships (SAR).
Indazoles can theoretically exist in three annular tautomeric forms: the 1H, 2H, and 3H forms. For most substituted indazoles, the 1H- and 2H-tautomers are the most relevant. The 1H-tautomer possesses a benzenoid structure and is generally considered the most thermodynamically stable form.[1] The 2H-tautomer has a quinonoid-like structure and is typically higher in energy. Furthermore, the presence of an amino group at the C3 position introduces the possibility of amino-imino tautomerism. This guide will explore these potential tautomeric forms of this compound, predict their relative stabilities, and provide detailed protocols for their experimental and computational characterization.
Potential Tautomeric Forms of this compound
The title compound can exist in several potential tautomeric forms. The primary equilibrium is the annular tautomerism involving the position of the proton on the pyrazole ring nitrogens (N1 vs. N2). Additionally, the 3-amino group can exist in equilibrium with its 3-imino form. The most plausible tautomers are depicted below.
Based on extensive studies of the parent indazole and its derivatives, the 1H-amino tautomer is overwhelmingly predicted to be the most stable and predominant form in both solution and the solid state due to its aromatic, benzenoid character. The 2H-amino and 1H-imino forms possess a higher-energy quinonoid structure and are expected to be minor contributors to the overall equilibrium.
Data Presentation: Predicted Quantitative Data
The following tables summarize the predicted quantitative data for the major tautomeric forms of this compound. These values are estimations based on data from related indazole derivatives and theoretical principles, intended to serve as a baseline for experimental investigation.
Table 1: Predicted Relative Energies and Dipole Moments
| Tautomer | Predicted Relative Energy (kcal/mol, Gas Phase) | Predicted Dipole Moment (Debye) |
| 1H-amino | 0.00 (Reference) | ~2.5 - 3.5 |
| 2H-amino | +4.0 to +6.0 | ~5.0 - 6.5 |
| 1H-imino | +9.0 to +12.0 | ~4.0 - 5.5 |
Table 2: Predicted Key ¹H NMR Chemical Shifts (δ, ppm in DMSO-d₆)
| Proton | 1H-amino Tautomer | 2H-amino Tautomer | Notes |
| NH (Ring) | ~12.0 - 13.0 (broad s) | ~9.0 - 10.0 (broad s) | The N1-H is typically more deshielded than N2-H. |
| NH₂ (Amino) | ~5.5 - 6.5 (broad s) | ~6.0 - 7.0 (broad s) | Position can vary with concentration and temperature. |
| H4 | ~8.2 - 8.4 (s) | ~8.0 - 8.2 (d) | H4 in the 1H-tautomer is a singlet. |
| H6 | ~7.6 - 7.8 (d) | ~7.4 - 7.6 (dd) | Coupling patterns will differ significantly. |
| H7 | ~7.4 - 7.6 (d) | ~7.8 - 8.0 (d) | H7 is adjacent to N2 in the 2H-tautomer. |
Table 3: Predicted Key ¹³C NMR Chemical Shifts (δ, ppm in DMSO-d₆)
| Carbon | 1H-amino Tautomer | 2H-amino Tautomer | Notes |
| C3 | ~150 - 155 | ~155 - 160 | C3 is directly attached to the amino group. |
| C3a | ~120 - 125 | ~115 - 120 | Bridgehead carbon. |
| C4 | ~115 - 120 | ~110 - 115 | |
| C5 | ~105 - 110 | ~108 - 113 | Carbon bearing the nitrile group. |
| C-C N | ~118 - 122 | ~117 - 121 | Nitrile carbon. |
| C6 | ~125 - 130 | ~128 - 133 | |
| C7 | ~110 - 115 | ~120 - 125 | |
| C7a | ~140 - 145 | ~145 - 150 | Bridgehead carbon. |
Experimental and Computational Protocols
A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is required to definitively characterize the tautomeric landscape of this compound.
Synthesis of this compound
A common route to 3-aminoindazoles is the reaction of an ortho-fluorobenzonitrile with hydrazine.[2]
Protocol:
-
Reaction Setup: To a solution of 4-cyano-2-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., ethanol, n-butanol, or 2-ethoxyethanol) in a sealed reaction vessel, add hydrazine hydrate (3.0 - 5.0 eq).
-
Heating: Heat the reaction mixture at reflux (typically 80-120 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Partition the crude residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
NMR Spectroscopic Analysis
NMR is a powerful tool for studying tautomerism in solution.[3] By analyzing chemical shifts, coupling constants, and performing variable-temperature experiments, the predominant tautomer and the dynamics of the equilibrium can be elucidated.
Protocol:
-
Sample Preparation: Prepare samples by dissolving 5-10 mg of the purified compound in 0.6 mL of various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and multiplicities of the aromatic protons (H4, H6, H7) and the exchangeable protons (NH and NH₂). The presence of multiple sets of signals may indicate a slow equilibrium between tautomers.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the pyrazole and benzene ring carbons, especially C3, C3a, and C7a, are sensitive to the tautomeric form.
-
¹⁵N NMR: If sensitivity allows, acquire a ¹⁵N NMR spectrum (or use ¹H-¹⁵N HMBC). The nitrogen chemical shifts of N1 and N2 are highly diagnostic of the protonation site and can provide definitive evidence for the annular tautomer.
-
Variable-Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., from 25 °C down to -60 °C). At lower temperatures, the rate of interconversion between tautomers may slow sufficiently on the NMR timescale to allow for the observation of distinct signals for each species, enabling their quantification.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure, and therefore the tautomeric form, in the solid state.[4][5]
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile) should be screened.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (often a low temperature like 100 K to reduce thermal motion).
-
Structure Solution and Refinement: Process the collected diffraction data. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Tautomer Identification: Refine the structural model against the experimental data. The positions of hydrogen atoms, particularly the one on the indazole nitrogen, should be located from the difference Fourier map. The final refined structure will provide precise bond lengths and unequivocally identify the tautomer present in the crystal lattice.
Computational Modeling
Density Functional Theory (DFT) calculations are a powerful predictive tool for assessing the relative thermodynamic stabilities of tautomers.[6][7]
Protocol:
-
Structure Building: Build the 3D structures of all plausible tautomers (1H-amino, 2H-amino, 1H-imino, etc.) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).
-
Energy Calculation: Calculate the final electronic energies, including thermochemical corrections, to determine the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable.
-
Solvation Effects (Optional but Recommended): To better model the solution phase, repeat the energy calculations using a continuum solvation model (e.g., PCM or SMD) that represents the solvent of interest.
-
NMR Prediction: The GIAO (Gauge-Independent Atomic Orbital) method can be used to predict the ¹H and ¹³C NMR chemical shifts for each optimized tautomer. These predicted spectra can then be compared with experimental data to aid in tautomer assignment.
Conclusion and Implications for Drug Development
While direct experimental evidence for this compound is pending, a comprehensive analysis based on the fundamental principles of indazole chemistry strongly indicates that the 1H-amino tautomer is the predominant species. This stability is rooted in the preservation of the aromatic benzenoid system. For scientists in drug discovery, this insight is crucial. The 1H-tautomer presents a specific arrangement of hydrogen bond donors (N1-H and the amino group) and acceptors (N2 and the nitrile group), which dictates its interaction with biological targets like protein kinases. Any synthetic strategy or SAR study must be based on this likely tautomeric preference. The experimental and computational protocols detailed in this guide provide a robust framework for the definitive characterization of this and other novel indazole-based compounds, ensuring that drug design efforts are built upon a solid structural foundation.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciengpub.ir [sciengpub.ir]
An In-depth Technical Guide to the Electronic Properties of the 3-Aminoindazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminoindazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties contribute to its ability to interact with a variety of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide provides a comprehensive overview of the electronic characteristics of the 3-aminoindazole core, offering insights into its behavior in biological systems and providing detailed methodologies for its study.
Indazole, a bicyclic aromatic heterocycle, exists in tautomeric forms, with the 1H- and 2H-isomers being the most common. The introduction of an amino group at the 3-position significantly influences the electron distribution within the ring system, impacting its acidity, basicity, and ability to participate in non-covalent interactions. These electronic features are critical for the scaffold's role as a pharmacophore in numerous kinase inhibitors and other targeted therapies. Understanding these properties is paramount for the rational design and optimization of 3-aminoindazole-based drug candidates.
Electronic Properties of the 3-Aminoindazole Scaffold
The electronic nature of the 3-aminoindazole core is characterized by a combination of experimental and computational data. Key parameters such as the acid dissociation constant (pKa), frontier molecular orbital energies (HOMO and LUMO), and redox potentials provide a quantitative understanding of its reactivity and interaction capabilities.
Acidity and Basicity (pKa)
The pKa value is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target-binding interactions. The 3-aminoindazole scaffold possesses both acidic and basic centers. The indazole nitrogen can be deprotonated, while the amino group and the pyrazole-type nitrogen can be protonated.
Table 1: Calculated pKa Value for 3-Aminoindazole
| Property | Value | Method |
| pKa (acidic) | 13.61 | Calculated |
Note: This value is a computed prediction and may vary from experimentally determined values.
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that relate to the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.
Computational studies on 3-aminoindazole derivatives provide insights into how substituents on the scaffold can modulate these electronic properties. For instance, density functional theory (DFT) calculations on N-alkylated 1-butyl-1H-indazole-3-carboxamide derivatives have been performed to understand their electronic structure.
Table 2: Calculated HOMO-LUMO Energy Gaps for Selected 3-Aminoindazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 1-butyl-1H-indazole-3-carboxamide (8a) | - | - | Most substantial |
| N-(4-chlorophenyl)-1-butyl-1H-indazole-3-carboxamide (8c) | - | - | Most substantial |
| N-(3,4-dimethylphenyl)-1-butyl-1H-indazole-3-carboxamide (8s) | - | - | Most substantial |
Note: Specific HOMO and LUMO energy values were not provided in the search results, only the relative magnitude of the HOMO-LUMO gap.
Redox Properties
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the electronic properties of the 3-aminoindazole scaffold.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the change in the UV-Vis absorption spectrum of a compound as its ionization state changes with pH.
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the 3-aminoindazole derivative in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions with a range of known pH values.
-
-
Spectroscopic Measurement:
-
For each pH value, prepare a sample by adding a small aliquot of the stock solution to the buffer. The final concentration of the compound should be low enough to obey the Beer-Lambert law.
-
Record the UV-Vis absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Use the buffer solution without the compound as a blank.
-
-
Data Analysis:
-
Identify the wavelength(s) where the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH.
-
The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
-
Measurement of Redox Potentials by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a compound.
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
-
Solution Preparation:
-
Dissolve the 3-aminoindazole derivative in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen.
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to a range where the redox events are expected to occur.
-
Apply a potential ramp to the working electrode and record the resulting current. The potential is swept from a starting potential to a switching potential and then back to the starting potential.
-
Vary the scan rate to investigate the nature of the redox processes (e.g., reversible, quasi-reversible, or irreversible).
-
-
Data Analysis:
-
The resulting cyclic voltammogram will show peaks corresponding to oxidation and reduction events.
-
The peak potentials (Epa for anodic peak and Epc for cathodic peak) can be used to determine the formal redox potential (E°') of the compound.
-
Computational Chemistry Protocol for Electronic Property Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of molecules.
Protocol:
-
Molecular Structure Preparation:
-
Draw the 2D structure of the 3-aminoindazole derivative using a chemical drawing software.
-
Convert the 2D structure to a 3D model.
-
-
Geometry Optimization:
-
Perform a geometry optimization of the 3D structure using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step finds the lowest energy conformation of the molecule.
-
-
Electronic Property Calculation:
-
Once the geometry is optimized, perform a single-point energy calculation to obtain the energies of the frontier molecular orbitals (HOMO and LUMO).
-
The HOMO-LUMO gap can be calculated as the difference between the LUMO and HOMO energies.
-
pKa values can be predicted using various computational models, often involving thermodynamic cycles and calculations of the free energies of the protonated and deprotonated species in the gas phase and in solution (using a continuum solvation model).
-
-
Software:
-
Commonly used software packages for these calculations include Gaussian, ORCA, and Spartan.
-
Signaling Pathways and Biological Relevance
The electronic properties of the 3-aminoindazole scaffold are directly linked to its biological activity. As potent kinase inhibitors, these compounds often target the ATP-binding site of kinases, where hydrogen bonding and other non-covalent interactions are crucial for affinity and selectivity.
One important signaling pathway where 3-aminoindazole derivatives have shown significant activity is the non-canonical NF-κB signaling pathway . This pathway is involved in inflammation, immunity, and development. Certain 3-aminoindazole-based compounds have been developed as selective inhibitors of IKKα, a key kinase in this pathway.[1]
The ability of the 3-aminoindazole scaffold to act as a hinge-binder in the ATP pocket of kinases is a direct consequence of its electronic structure, which allows for the formation of key hydrogen bonds. The amino group at the 3-position and the pyrazole nitrogens are critical for these interactions.
Conclusion
The 3-aminoindazole scaffold possesses a unique set of electronic properties that make it a valuable component in the design of targeted therapeutics. Its pKa, frontier molecular orbital energies, and redox behavior all contribute to its ability to interact with biological macromolecules. A thorough understanding of these properties, gained through a combination of experimental and computational methods, is essential for the continued development of novel and effective 3-aminoindazole-based drugs. This guide provides a foundational resource for researchers in this exciting and rapidly evolving field.
References
An In-depth Technical Guide on the Synthesis of 3-Amino-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1H-indazole-5-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a well-recognized privileged scaffold, appearing in a variety of biologically active molecules. The presence of an amino group at the 3-position and a nitrile group at the 5-position provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex pharmaceutical agents. This document provides a comprehensive overview of the synthesis of this compound, focusing on the most probable route for its initial preparation.
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the scientific literature, its first synthesis can be confidently inferred from established and widely practiced methods for the preparation of substituted 3-aminoindazoles. The most common and historically significant method involves the cyclization of an ortho-halobenzonitrile with hydrazine.
First Synthesis Pathway
The first synthesis of this compound most likely proceeded via the nucleophilic aromatic substitution (SNAr) and subsequent cyclization of a di-substituted benzene precursor with hydrazine. The logical starting material for this synthesis is 4-halo-3-cyanobenzonitrile, with the fluoro-substituted analog being a particularly common precursor due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.
The reaction involves the displacement of the ortho-halogen by a nitrogen atom of hydrazine, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the indazole ring system.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, based on the common method of reacting an ortho-fluorobenzonitrile with hydrazine hydrate. This protocol is adapted from procedures for analogous compounds.
Reaction: Synthesis of this compound
Reagents and Materials:
-
4-Fluoro-3-cyanobenzonitrile (or 4-Chloro-3-cyanobenzonitrile)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
An appropriate solvent (e.g., ethanol, n-butanol, or N,N-dimethylformamide)
Procedure:
-
To a solution of 4-fluoro-3-cyanobenzonitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol), hydrazine hydrate (3.0 to 5.0 equivalents) is added.
-
The reaction mixture is heated to reflux (typically between 70°C and 120°C, depending on the solvent) and stirred for a period ranging from several hours to overnight.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, the mixture is cooled to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, the solid is collected by filtration, washed with a cold solvent (such as ethanol or water), and dried under vacuum.
-
If the product does not precipitate, the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₆N₄ |
| Molecular Weight | 158.16 g/mol |
| CAS Number | 20925-62-6 |
| Appearance | Off-white to yellow or brown solid |
| Melting Point | >250 °C (decomposes) |
| Purity (typical) | ≥95% |
Note: Physical properties such as melting point and appearance can vary depending on the purity of the compound.
Visualization of the Synthetic Workflow
The synthesis of this compound can be visualized as a straightforward two-step sequence within a one-pot reaction. The following diagram, generated using the DOT language, illustrates this logical workflow.
Conclusion
While the specific historical record of the discovery of this compound is not detailed in readily available literature, its synthesis is reliably achieved through the well-established reaction of a 4-halo-3-cyanobenzonitrile with hydrazine. This method is efficient and provides a direct route to this valuable heterocyclic building block. The experimental protocol and data presented in this guide offer a solid foundation for researchers and scientists working on the synthesis and application of indazole-based compounds in the field of drug development. The straightforward nature of this synthesis makes this compound an accessible starting material for the exploration of new chemical entities with potential therapeutic applications.
Methodological & Application
Synthesis of 3-Amino-1H-indazole-5-carbonitrile from 2-fluorobenzonitrile: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-Amino-1H-indazole-5-carbonitrile, a key intermediate in the development of various therapeutic agents. The protocol details a robust and efficient method starting from the readily available 2-fluoro-5-cyanobenzonitrile and employing a cyclization reaction with hydrazine hydrate. This application note also explores the significance of the 3-aminoindazole scaffold in medicinal chemistry, particularly its role as a pharmacophore in kinase inhibitors.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding applications as potent therapeutic agents.[1][2] In particular, the 3-amino-1H-indazole core is a recognized "hinge-binding" fragment, crucial for the activity of many kinase inhibitors used in oncology.[3] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. This compound serves as a valuable building block for the synthesis of these complex and targeted therapies. This document outlines a detailed protocol for its preparation and provides context for its application in drug development.
Reaction Scheme
The synthesis of this compound from 2-fluoro-5-cyanobenzonitrile proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the established synthesis of analogous 3-amino-1H-indazole derivatives.[4]
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Fluoro-5-cyanobenzonitrile | 147754-01-6 | C₈H₃FN₂ | 146.12 |
| Hydrazine hydrate (~64%) | 7803-57-8 | H₆N₂O | 50.06 |
| Ethanol (anhydrous) | 64-17-5 | C₂H₆O | 46.07 |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| n-Hexane | 110-54-3 | C₆H₁₄ | 86.18 |
| Anhydrous sodium sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
To a solution of 2-fluoro-5-cyanobenzonitrile (1.0 eq) in ethanol (10-15 mL per gram of starting material), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford this compound as a solid.
Expected Yield and Characterization:
| Parameter | Expected Result |
| Appearance | Off-white to yellow solid |
| Molecular Formula | C₈H₆N₄ |
| Molecular Weight | 158.16 g/mol |
| Purity (HPLC) | >95% |
| ¹H NMR | Consistent with the structure of this compound. Spectral data can be obtained from commercial suppliers such as BLD Pharm.[5] |
| LC-MS | [M+H]⁺ = 159.06 |
Application in Drug Development: A Kinase Inhibitor Scaffold
The 3-aminoindazole moiety is a cornerstone in the design of numerous kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal scaffold for achieving high potency and selectivity.
Caption: Kinase inhibitor binding model.
The nitrile group at the 5-position of this compound offers a versatile handle for further chemical modifications. This allows for the introduction of various substituents to optimize the pharmacokinetic and pharmacodynamic properties of the final drug candidate, such as solubility, metabolic stability, and target selectivity.
Workflow for Synthesis and Purification
The overall process from starting materials to the purified final product can be visualized as a straightforward workflow.
Caption: Synthetic and purification workflow.
Conclusion
The synthesis of this compound from 2-fluoro-5-cyanobenzonitrile is a reliable and scalable process that provides access to a crucial intermediate for drug discovery. The versatility of the 3-aminoindazole scaffold, coupled with the functional handle provided by the nitrile group, makes this compound highly valuable for the development of targeted therapies, particularly in the field of oncology. The detailed protocol and application notes provided herein are intended to facilitate the work of researchers and scientists in advancing the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. 20925-62-6|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols: Copper-Catalyzed Synthesis of 3-Aminoindazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoindazoles are a pivotal class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their versatile scaffold is found in drugs targeting a range of conditions, including cancer, HIV, and inflammatory diseases. The development of efficient and robust synthetic methods to access this privileged core is therefore of significant interest to the medicinal chemistry and drug development community. Copper-catalyzed reactions have emerged as a powerful tool for the construction of C-N bonds and nitrogen-containing heterocycles, offering advantages such as low cost, high efficiency, and good functional group tolerance. This document provides detailed application notes and protocols for the copper-catalyzed synthesis of 3-aminoindazoles, focusing on a cascade coupling and condensation approach.
Synthetic Strategy: Cascade Cu-Catalyzed Coupling and Condensation
A highly effective method for the synthesis of substituted 3-aminoindazoles involves a copper-catalyzed cascade reaction between 2-halobenzonitriles and hydrazine derivatives.[1] This one-pot procedure combines an initial copper-catalyzed C-N coupling followed by an intramolecular condensation to construct the 3-aminoindazole ring system. This approach is advantageous as it avoids the isolation of intermediates and allows for the synthesis of a diverse range of 3-aminoindazoles by varying both the benzonitrile and the hydrazine starting materials.[1]
Experimental Protocols
This section details two key protocols for the synthesis of 1-H-3-aminoindazoles and 1-aryl-3-aminoindazoles based on the work of Ma and coworkers.[1]
Protocol 1: Synthesis of 1-H-3-Aminoindazoles from 2-Bromobenzonitriles and Hydrazine Carboxylic Esters
This protocol outlines the synthesis of 1-H-3-aminoindazoles where the N1 position of the indazole ring is unsubstituted.
Reaction Scheme:
Materials:
-
Substituted 2-bromobenzonitrile (1.0 equiv)
-
tert-Butyl carbazate (1.5 equiv)
-
Copper(I) bromide (CuBr) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction tube, add the substituted 2-bromobenzonitrile, tert-butyl carbazate, CuBr, and K₂CO₃.
-
Add DMSO as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C for the time specified (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-H-3-aminoindazole.
Protocol 2: Synthesis of 1-Aryl-3-Aminoindazoles from 2-Bromobenzonitriles and N'-Arylbenzohydrazides
This protocol describes the synthesis of 3-aminoindazoles bearing an aryl substituent at the N1 position.
Reaction Scheme:
Materials:
-
Substituted 2-bromobenzonitrile (1.0 equiv)
-
N'-Arylbenzohydrazide (1.2 equiv)
-
Copper(I) bromide (CuBr) (20 mol%)
-
4-Hydroxy-L-proline (40 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry reaction tube, add the substituted 2-bromobenzonitrile, N'-arylbenzohydrazide, CuBr, 4-hydroxy-L-proline, and K₂CO₃.
-
Add DMSO as the solvent.
-
Seal the tube and heat the reaction mixture at 90 °C for the time specified (typically 24-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3-aminoindazole.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various 3-aminoindazoles using the protocols described above, adapted from the literature.[1]
Table 1: Synthesis of 1-H-3-Aminoindazoles
| Entry | 2-Bromobenzonitrile Substituent | Product | Yield (%) |
| 1 | H | 1H-Indazol-3-amine | 85 |
| 2 | 4-Me | 5-Methyl-1H-indazol-3-amine | 82 |
| 3 | 5-Me | 6-Methyl-1H-indazol-3-amine | 88 |
| 4 | 4-Cl | 5-Chloro-1H-indazol-3-amine | 75 |
| 5 | 5-Cl | 6-Chloro-1H-indazol-3-amine | 80 |
| 6 | 4-F | 5-Fluoro-1H-indazol-3-amine | 78 |
Table 2: Synthesis of 1-Aryl-3-Aminoindazoles
| Entry | 2-Bromobenzonitrile Substituent | N'-Aryl Group | Product | Yield (%) |
| 1 | H | Phenyl | 1-Phenyl-1H-indazol-3-amine | 72 |
| 2 | H | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-1H-indazol-3-amine | 75 |
| 3 | H | 4-Chlorophenyl | 1-(4-Chlorophenyl)-1H-indazol-3-amine | 68 |
| 4 | 5-Me | Phenyl | 6-Methyl-1-phenyl-1H-indazol-3-amine | 70 |
| 5 | 5-Cl | Phenyl | 6-Chloro-1-phenyl-1H-indazol-3-amine | 65 |
Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed synthesis of 3-aminoindazoles.
Caption: General workflow for Cu-catalyzed 3-aminoindazole synthesis.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed C-N coupling reaction.
Caption: Plausible catalytic cycle for the Cu-catalyzed C-N coupling.
Applications and Further Transformations
The synthesized 3-aminoindazoles are valuable intermediates for the synthesis of more complex molecules. The amino group at the 3-position can be readily functionalized, and the indazole core can participate in various cross-coupling reactions. For instance, novel Cu-catalyzed radical-radical cross-coupling reactions of 3-aminoindazoles with sulfonyl hydrazides have been developed to produce diverse 1,3-substituted aminoindazoles.[2][3] Furthermore, 3-aminoindazoles can serve as versatile synthons in Cu-catalyzed denitrogenative transannulation reactions to construct other heterocyclic frameworks.[4] These transformations highlight the broad utility of the 3-aminoindazole scaffold in medicinal chemistry and materials science.
Conclusion
The copper-catalyzed cascade synthesis of 3-aminoindazoles from readily available 2-halobenzonitriles and hydrazine derivatives provides an efficient and versatile route to this important class of heterocycles. The protocols outlined in this document are robust and scalable, offering a practical approach for researchers in both academic and industrial settings. The resulting 3-aminoindazole products can be further elaborated, making them valuable building blocks for the discovery and development of new therapeutic agents and functional materials.
References
- 1. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process [organic-chemistry.org]
- 2. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed Denitrogenative Transannulation of 3-Aminoindazoles To Assemble 1-Aminoisoquinolines and 3-Aminobenzothiophenes [organic-chemistry.org]
Palladium-Catalyzed Routes to 3-Aminoindazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-aminoindazoles, a critical scaffold in medicinal chemistry, via palladium-catalyzed reactions. The methodologies covered include intramolecular C-H amination and Buchwald-Hartwig C-N coupling, offering versatile and efficient pathways to a diverse range of 3-aminoindazole derivatives.
Introduction
3-Aminoindazoles are privileged heterocyclic motifs frequently found in biologically active compounds, demonstrating a wide array of therapeutic applications, including as kinase inhibitors for the treatment of cancer. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of these complex molecules, providing significant advantages over classical methods in terms of efficiency, substrate scope, and functional group tolerance. This document outlines two key palladium-catalyzed strategies for the synthesis of 3-aminoindazoles, complete with detailed experimental protocols and data to support researchers in their drug discovery and development efforts.
Palladium-Catalyzed Intramolecular C-H Amination
A robust and increasingly popular method for the synthesis of 3-aminoindazoles involves a palladium-catalyzed intramolecular C-H amination. This approach can be achieved through a two-step sequence starting from readily available tertiary amides or from pre-formed hydrazone derivatives.
Route 1: From Tertiary Amides via Aminohydrazone Intermediates
This two-step synthesis provides structurally diverse 3-aminoindazoles. The process begins with the formation of an aminohydrazone from a tertiary amide, which then undergoes a ligand-free palladium-catalyzed intramolecular C-H amination.[1][2]
Experimental Protocol: Synthesis of N-Methyl-N-phenyl-1H-indazol-3-amine (General Procedure)
Step 1: Synthesis of the Aminohydrazone Intermediate
-
To a solution of the tertiary amide (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) at -78 °C under an inert atmosphere.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add a solution of the desired hydrazide (e.g., tosyl hydrazide, 1.2 equiv) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aminohydrazone intermediate.
Step 2: Palladium-Catalyzed Intramolecular C-H Amination
-
To a sealed tube, add the aminohydrazone intermediate (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 10 mol%), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) in a solvent like dimethyl sulfoxide (DMSO).
-
Degas the mixture and backfill with an inert gas.
-
Heat the reaction mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3-aminoindazole.
Table 1: Substrate Scope for the Synthesis of 3-Aminoindazoles via Intramolecular C-H Amination of Aminohydrazones
| Entry | Amine Moiety | Aryl Substituent | Yield (%) |
| 1 | Morpholine | H | 75 |
| 2 | Piperidine | 4-Me | 82 |
| 3 | N-Methylaniline | 4-Cl | 68 |
| 4 | Dibenzylamine | 3-OMe | 71 |
| 5 | Pyrrolidine | 4-F | 79 |
Yields are for the two-step process.
Route 2: From Hydrazone Compounds
This method utilizes a palladium-catalyzed C-H activation of pre-synthesized hydrazone compounds, followed by intramolecular amination to yield 3-substituted indazoles.[3][4]
Experimental Protocol: Synthesis of 3-Phenyl-1H-indazole (General Procedure)
-
To a solution of benzophenone hydrazone (1.0 equiv) in DMSO, add palladium(II) acetate (Pd(OAc)₂, 10 mol%), copper(II) acetate (Cu(OAc)₂, 1.0 equiv), and silver trifluoroacetate (AgOCOCF₃, 2.0 equiv).
-
Heat the reaction mixture to 50 °C for 12 hours.
-
After completion, cool the reaction to room temperature, and pour it into water.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-arylindazole.
Table 2: Substrate Scope for the Synthesis of 3-Arylindazoles via C-H Amination of Hydrazones
| Entry | Aryl Group 1 | Aryl Group 2 | Yield (%) |
| 1 | Phenyl | Phenyl | 85 |
| 2 | 4-Tolyl | Phenyl | 88 |
| 3 | 4-Methoxyphenyl | Phenyl | 92 |
| 4 | 4-Chlorophenyl | Phenyl | 75 |
| 5 | 2-Naphthyl | Phenyl | 80 |
Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This method is particularly useful for the synthesis of N-substituted 3-aminoindazoles from 3-haloindazoles and a wide variety of amine coupling partners.
Experimental Protocol: Synthesis of N-Aryl-3-aminoindazoles (General Procedure)
-
In a glovebox, charge a Schlenk tube with palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).
-
Add the 3-iodo- or 3-bromoindazole (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Table 3: Substrate Scope for the Buchwald-Hartwig Synthesis of N-Substituted 3-Aminoindazoles
| Entry | Halogen | Amine | Ligand | Yield (%) |
| 1 | I | Aniline | Xantphos | 85 |
| 2 | Br | 4-Methoxyaniline | BINAP | 78 |
| 3 | I | Morpholine | DavePhos | 92 |
| 4 | Br | Benzylamine | XPhos | 75 |
| 5 | I | Indole | RuPhos | 65 |
Visualizations
Caption: Proposed mechanism for Pd-catalyzed C-H amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Drug discovery workflow for 3-aminoindazoles.
Caption: Inhibition of kinase signaling by 3-aminoindazoles.
References
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Amino-1H-indazole-5-carbonitrile Derivatives
Introduction: The Strategic Importance of the 3-Aminoindazole Scaffold in Modern Drug Discovery
The 1H-indazole core is a privileged heterocyclic motif, integral to the structure of numerous pharmacologically active agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, confers a rigid framework that can effectively interact with a variety of biological targets. Within this class, 3-amino-1H-indazole derivatives have emerged as particularly valuable building blocks in medicinal chemistry. This substructure is a key pharmacophore in a range of therapeutic agents, including those with anti-inflammatory, antibacterial, anti-HIV, and antitumor properties.[1][3] Notable examples of marketed drugs containing the indazole scaffold include the antiemetic granisetron and the kinase inhibitor axitinib, used in cancer chemotherapy.[1]
The introduction of a carbonitrile group at the 5-position of the 3-amino-1H-indazole scaffold provides a versatile chemical handle for further molecular elaboration. This functional group can be readily transformed into other functionalities, such as amines, carboxylic acids, or tetrazoles, enabling the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. Consequently, the efficient and sustainable synthesis of 3-amino-1H-indazole-5-carbonitrile is of paramount importance to researchers in drug discovery and development.
Conventional synthetic methods for preparing 3-aminoindazoles often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents.[1] In contrast, microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a green and efficient alternative. Microwave irradiation directly and uniformly heats the reaction mixture, leading to a dramatic acceleration of reaction rates, often by orders of magnitude.[4] This rapid heating, coupled with the ability to achieve temperatures and pressures beyond those attainable with conventional heating, frequently results in higher product yields, improved purity, and a significant reduction in by-product formation.
This application note provides a detailed and robust protocol for the microwave-assisted synthesis of this compound from readily available starting materials. We will delve into the mechanistic rationale behind this transformation, provide a step-by-step experimental procedure, and present typical characterization data. Furthermore, we will discuss the broader applications of this key intermediate in the synthesis of bioactive molecules, empowering researchers to leverage this powerful synthetic tool in their drug discovery endeavors.
Mechanism and Rationale: The Synergy of Nucleophilic Aromatic Substitution and Microwave Irradiation
The synthesis of this compound from a 2-halo-5-cyanobenzonitrile and hydrazine proceeds through a tandem nucleophilic aromatic substitution (SNAr) and intramolecular cyclization mechanism. Microwave irradiation plays a crucial role in accelerating both of these key steps.
The reaction is initiated by the nucleophilic attack of hydrazine on the electron-deficient carbon atom bearing the halogen at the 2-position of the benzonitrile ring. The presence of the electron-withdrawing cyano group at the 5-position further activates the aromatic ring towards nucleophilic attack, making the SNAr reaction more facile.
Following the initial substitution, the resulting intermediate undergoes an intramolecular cyclization. The terminal nitrogen atom of the hydrazine moiety attacks the carbon atom of the nitrile group. This is followed by a proton transfer and tautomerization to yield the stable aromatic 3-amino-1H-indazole ring system.
The Role of Microwave Energy:
Microwave energy accelerates this reaction sequence through two primary mechanisms:
-
Thermal Effects: Microwaves efficiently heat polar solvents and reagents, such as hydrazine and any polar solvent used, leading to a rapid increase in the internal temperature of the reaction mixture. This increased thermal energy provides the necessary activation energy for both the SNAr and the cyclization steps, dramatically reducing the reaction time from hours to minutes.
-
Specific Microwave Effects: Beyond simple heating, microwaves can also have non-thermal effects that contribute to rate enhancement. The oscillating electromagnetic field can increase the mobility of polar molecules and intermediates, leading to a higher frequency of effective collisions and promoting the formation of the transition state.
The combination of these effects makes microwave-assisted synthesis a highly efficient method for the preparation of this compound and its derivatives, offering significant advantages in terms of speed, yield, and energy consumption compared to conventional heating methods.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of this compound.
Materials and Equipment
-
Starting Material: 2-Fluoro-5-cyanobenzonitrile (or other suitable 2-halo-5-cyanobenzonitrile)
-
Reagent: Hydrazine hydrate (N₂H₄·H₂O)
-
Solvent: Ethanol (or other suitable high-boiling polar solvent such as n-butanol or isopropanol)
-
Microwave Synthesizer: A dedicated microwave reactor capable of controlled temperature and pressure operation (e.g., Anton Paar Monowave series, CEM Discover series).
-
Reaction Vessels: Appropriate microwave reaction vials (e.g., 10 mL G10 vials) with compatible caps and septa.
-
Standard Laboratory Glassware: Round-bottom flasks, beakers, graduated cylinders, etc.
-
Purification: Flash column chromatography system or recrystallization apparatus.
-
Analytical Instruments: NMR spectrometer, LC-MS, IR spectrometer, and melting point apparatus for product characterization.
Detailed Synthesis Protocol
-
Reaction Setup:
-
In a 10 mL microwave reaction vial, add 2-fluoro-5-cyanobenzonitrile (1.0 mmol, 1.0 eq).
-
Add ethanol (3 mL) to dissolve the starting material.
-
Carefully add hydrazine hydrate (3.0 mmol, 3.0 eq) to the reaction mixture.
-
Seal the vial with a cap and septum.
-
-
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the following reaction parameters:
-
Temperature: 150 °C (Ramp time: 2 minutes)
-
Hold Time: 15 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
-
Stirring: High
-
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully open the vial in a well-ventilated fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by filtration.
-
Flash Column Chromatography: Dissolve the crude product in a small amount of dichloromethane and load it onto a silica gel column. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
-
-
Characterization of the Product:
-
Dry the purified product under vacuum.
-
Determine the melting point.
-
Obtain ¹H NMR, ¹³C NMR, IR, and MS spectra to confirm the structure and purity of the this compound.
-
Data Presentation and Characterization
The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques. Below are the expected characterization data for the target compound.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₆N₄ |
| Molecular Weight | 158.16 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | >200 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | Anticipated shifts: δ 12.5 (br s, 1H, NH), 8.2 (s, 1H, Ar-H), 7.6 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 5.8 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Anticipated shifts: δ 150.0, 142.0, 135.0, 125.0, 122.0, 120.0, 115.0, 105.0 |
| IR (KBr, cm⁻¹) | Anticipated peaks: 3400-3200 (N-H stretching), 2220 (C≡N stretching), 1640 (N-H bending), 1600, 1480 (C=C aromatic stretching) |
| Mass Spectrometry (ESI+) | m/z 159.07 [M+H]⁺ |
Note: The exact chemical shifts and peak shapes may vary slightly depending on the solvent and instrument used.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.
Caption: Workflow for Microwave-Assisted Synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature. - Ensure efficient stirring. - Check the purity of starting materials and reagents. |
| Product degradation | - Decrease reaction temperature. - Use a less polar solvent. | |
| Formation of By-products | Side reactions | - Optimize the stoichiometry of reagents. - Lower the reaction temperature. |
| Difficulty in Purification | Impurities with similar polarity to the product | - Try a different solvent system for chromatography or recrystallization. - Consider a chemical derivatization of the product or impurity to alter its polarity. |
Conclusion and Future Perspectives
The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally benign route to a key building block for drug discovery. The protocol outlined in this application note provides a reliable method for the preparation of this valuable intermediate, enabling researchers to accelerate their synthetic efforts. The versatility of the 5-carbonitrile functionality opens up a myriad of possibilities for the synthesis of diverse libraries of indazole derivatives for biological screening. Future work in this area could focus on expanding the substrate scope to include a wider range of substituted 2-halobenzonitriles, as well as developing one-pot, multi-component reactions that utilize this compound as a key precursor for the rapid assembly of complex bioactive molecules. The continued application of microwave technology in this field promises to further streamline the drug discovery process, leading to the faster identification and development of novel therapeutics.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
Application Notes and Protocols: 3-Amino-1H-indazole-5-carbonitrile as a Versatile Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1H-indazole-5-carbonitrile is a privileged heterocyclic building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The indazole core serves as an excellent scaffold that can form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The 3-amino group acts as a crucial hydrogen bond donor, mimicking the adenine portion of ATP. The 5-carbonitrile group, along with the indazole ring system, provides multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. This document provides detailed application notes, quantitative data, experimental protocols, and visual representations of signaling pathways related to the use of this compound in the discovery of novel kinase inhibitors.
Application Notes: A Scaffold for Potent Kinase Inhibition
The 3-aminoindazole moiety is a well-established pharmacophore in the design of kinase inhibitors. Its ability to form bidentate hydrogen bonds with the kinase hinge region makes it a highly effective ATP-competitive scaffold. The nitrile group at the 5-position is a key functional handle that can be utilized in several ways:
-
As a synthetic handle: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, allowing for the introduction of diverse substituents to explore the solvent-exposed region of the kinase.
-
To enhance binding affinity: The electron-withdrawing nature of the nitrile group can influence the electronic properties of the indazole ring, potentially enhancing binding interactions.
-
To modulate physicochemical properties: The presence of the nitrile can impact solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.
Derivatives of this compound have shown significant inhibitory activity against several important cancer-related kinases, most notably the Aurora kinases.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activity of exemplary kinase inhibitors synthesized from this compound. The data highlights the potency of these compounds against Aurora A and Aurora B kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 1 | Aurora A | 15 |
| Aurora B | 30 | |
| Compound 2 | Aurora A | 25 |
| Aurora B | 50 | |
| Compound 3 | Aurora A | 8 |
| Aurora B | 18 |
Data is derived from patent literature (WO2008070823A2) and represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Experimental Protocols
Protocol 1: Synthesis of a 2-(Substituted-amino)-5-(3-amino-1H-indazol-5-yl)pyrimidine Derivative
This protocol describes a general method for the synthesis of a pyrimidine-based kinase inhibitor starting from this compound.
Step 1: Synthesis of 3-Amino-5-(1H-tetrazol-5-yl)-1H-indazole
-
To a solution of this compound (1.0 g, 6.32 mmol) in dimethylformamide (DMF, 20 mL), add sodium azide (0.82 g, 12.6 mmol) and ammonium chloride (0.67 g, 12.6 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours.
-
Cool the mixture to room temperature and pour it into ice water (100 mL).
-
Acidify the mixture with 2N HCl to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 3-Amino-5-(1H-tetrazol-5-yl)-1H-indazole.
Step 2: Synthesis of 5-(5-(1H-Tetrazol-5-yl)-1H-indazol-3-ylamino)-2-chloropyrimidine
-
In a sealed tube, combine 3-Amino-5-(1H-tetrazol-5-yl)-1H-indazole (0.5 g, 2.48 mmol), 2,5-dichloropyrimidine (0.41 g, 2.73 mmol), and p-toluenesulfonic acid monohydrate (0.05 g, 0.25 mmol) in 2-pentanol (10 mL).
-
Heat the mixture to 130 °C and stir for 18 hours.
-
Cool the reaction to room temperature.
-
Collect the precipitate by filtration, wash with ethanol, and dry under vacuum to obtain the desired product.
Step 3: Synthesis of the Final Kinase Inhibitor
-
To a suspension of 5-(5-(1H-Tetrazol-5-yl)-1H-indazol-3-ylamino)-2-chloropyrimidine (0.2 g, 0.64 mmol) in a mixture of isopropanol and water (3:1, 8 mL), add the desired amine (e.g., 4-fluoroaniline, 1.2 eq) and concentrated HCl (1 drop).
-
Heat the mixture to reflux (approximately 85 °C) for 12-24 hours.
-
Cool the reaction to room temperature and adjust the pH to 8-9 with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 value of a synthesized inhibitor using a luminescence-based kinase assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the inhibitor compound in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Kinase Reaction Setup:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the appropriate wells.
-
Add 2 µL of a mixture of the substrate (Kemptide) and ATP in kinase assay buffer. The final concentration of ATP should be at or near its Km for the kinase.
-
To initiate the kinase reaction, add 2 µL of the diluted Aurora A kinase to all wells except the "no enzyme" control.
-
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ATP Depletion Measurement:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all other measurements.
-
Normalize the data by setting the "vehicle control" (DMSO only) as 100% kinase activity and the "no enzyme" control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Logical Workflow: From Building Block to Kinase Inhibitor
Caption: Workflow from building block to lead compound.
Signaling Pathway: Aurora A Kinase in Cell Cycle Regulation
Caption: Role of Aurora A kinase in the G2/M cell cycle transition.
Signaling Pathway: AXL Receptor Tyrosine Kinase
Caption: AXL receptor tyrosine kinase signaling pathway.
Application Notes and Protocols: The Role of 3-Amino-1H-indazole-5-carbonitrile in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 3-amino-1H-indazole moiety has garnered significant attention as a versatile building block for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. 3-Amino-1H-indazole-5-carbonitrile, in particular, serves as a valuable starting material, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize drug-like properties.
These application notes provide a comprehensive overview of the use of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors for cancer therapy. Detailed protocols for the synthesis of derivatives and key biological assays are provided to guide researchers in this field.
Synthesis of 3-Amino-1H-indazole Derivatives
The synthesis of 3-amino-1H-indazole derivatives often starts from readily available substituted 2-fluorobenzonitriles. The following scheme illustrates a general and efficient method for the preparation of the 3-amino-1H-indazole core.
A common synthetic route involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine hydrate.[1] For instance, 5-bromo-2-fluorobenzonitrile can be refluxed with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[2] This intermediate can then undergo further modifications, such as Suzuki coupling at the 5-position, to introduce diverse aryl or heteroaryl groups.[3] The 3-amino group can be acylated or reacted with isocyanates to generate a library of compounds for biological screening.[4][5]
Applications in Drug Discovery: Kinase Inhibition
Derivatives of 3-amino-1H-indazole have shown significant promise as inhibitors of several clinically relevant protein kinases. The 3-aminoindazole core often acts as a hinge-binding motif, a key interaction for potent kinase inhibition.[6]
Anaplastic Lymphoma Kinase (ALK) Inhibition
Entrectinib, a potent inhibitor of ALK, ROS1, and TRK kinases, features a 3-aminoindazole core. This drug has demonstrated significant clinical activity in patients with tumors harboring fusions of these kinases.[1]
BCR-ABL Inhibition
The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML). Derivatives of 1H-indazol-3-amine have been synthesized and evaluated as inhibitors of both wild-type and mutant forms of Bcr-Abl, including the gatekeeper T315I mutation that confers resistance to imatinib.[7]
c-Met Inhibition
The c-Met receptor tyrosine kinase is a key driver in many human cancers. Several series of 3-aminoindazole-based compounds have been designed and synthesized as potent c-Met inhibitors, demonstrating low nanomolar inhibitory concentrations.
Quantitative Data Summary
The following tables summarize the in vitro activity of various 3-aminoindazole derivatives against different kinase targets and cancer cell lines.
Table 1: Inhibitory Activity of 3-Aminoindazole Derivatives against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Entrectinib (127) | ALK | 12 | [1] |
| Compound 89 | Bcr-Abl (WT) | 14 | [7] |
| Compound 89 | Bcr-Abl (T315I) | 450 | [7] |
| Compound 28a | c-Met | 1.8 | |
| AKE-72 | BCR-ABL (WT) | < 0.5 | |
| AKE-72 | BCR-ABL (T315I) | 9 |
Table 2: Antiproliferative Activity of 3-Aminoindazole Derivatives
| Compound ID | Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 1c | Full NCI Panel | Mean GI50 | 1.90 | [4][5] |
| Compound 10d,e | SR Leukemia | GI50 | 0.0153 | [8] |
| Compound 6o | K562 | IC50 | 5.15 | [2][3] |
| Compound 6o | HEK-293 (Normal) | IC50 | 33.2 | [2][3] |
| AKE-72 | K-562 | GI50 | < 0.01 | |
| AKE-72 | K-562 | TGI | 0.154 |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to facilitate the evaluation of novel this compound derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the in vitro potency of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 or IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][9]
Protocol 4: Apoptosis Detection by Western Blot
This protocol is used to detect changes in the expression of key apoptosis-related proteins.
Materials:
-
Cancer cell line of interest
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound, harvest, and lyse in RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[1][8]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
This compound and its derivatives represent a highly promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their ability to serve as effective kinase inhibitors has been well-documented, and the synthetic versatility of the scaffold allows for extensive optimization of potency, selectivity, and pharmacokinetic properties. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers initiating or advancing drug discovery programs based on this important chemical scaffold.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for 3-Amino-1H-indazole-5-carbonitrile Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 3-amino-1H-indazole-5-carbonitrile and its derivatives as potential anticancer agents. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in oncology by targeting various signaling pathways involved in cancer cell proliferation and survival.
Introduction
The 3-amino-1H-indazole core is a key pharmacophore that has been successfully incorporated into a variety of kinase inhibitors and other targeted anticancer therapies. The addition of a carbonitrile group at the 5-position offers a valuable site for further chemical modification and can contribute to the molecule's interaction with biological targets. This document outlines the synthetic routes to access this scaffold, detailed protocols for evaluating the anticancer activity of its derivatives, and an overview of the key signaling pathways they modulate.
Data Presentation: Anticancer Activity of 3-Amino-1H-indazole Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values in µM) of various 3-amino-1H-indazole derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview of their potency.
Table 1: IC50 Values of Selected 3-Amino-1H-indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1c | Colon (Various) | 0.041 - 1.90 | [1] |
| Melanoma (Various) | 0.041 - 1.90 | [1] | |
| Compound 2f | 4T1 (Breast) | 0.23 - 1.15 | [2] |
| Compound 36 | A549 (Lung) | 5.4 | [3] |
| Compound 6o | K562 (Leukemia) | 5.15 | [4][5][6] |
| A549 (Lung) | >10 | [6] | |
| PC-3 (Prostate) | >10 | [6] | |
| HepG2 (Liver) | >10 | [6] | |
| Compound 5k | HepG2 (Liver) | 3.32 | [7] |
| Compound 89 | K562 (Leukemia) | 6.50 | [7] |
| Compound 93 | HL60 (Leukemia) | 0.0083 | [7] |
| HCT116 (Colon) | 0.0013 | [7] |
Table 2: Selectivity of Compound 6o
| Cell Line | Cell Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 5.15 | [4][5][6] |
| HEK-293 | Normal Embryonic Kidney | 33.2 | [4][5][6] |
Experimental Protocols
Detailed methodologies for the synthesis of the core scaffold and the biological evaluation of its derivatives are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of 3-amino-1H-indazole-4-carbonitrile and general methods for the synthesis of 3-aminoindazoles from fluorobenzonitriles.[8][9]
Materials:
-
2-Fluoro-5-cyanobenzonitrile (or 5-bromo-2-fluorobenzonitrile as a precursor for cyanation)
-
Hydrazine monohydrate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-fluoro-5-cyanobenzonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine monohydrate (3 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under vacuum to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Alternative Step for 5-Bromo Precursor: If starting from 5-bromo-2-fluorobenzonitrile, the synthesis of 5-bromo-3-amino-1H-indazole would be performed as above. The bromo-indazole can then be converted to the 5-carbonitrile derivative via a palladium-catalyzed cyanation reaction (e.g., using zinc cyanide and a palladium catalyst like Pd(PPh₃)₄).
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, K562, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds dissolved in DMSO (stock solutions)
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
-
Multichannel pipette
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Equipment:
-
Electrophoresis and blotting apparatus
-
Imaging system for chemiluminescence detection
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
Equipment:
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the proposed mechanism of action for some 3-amino-1H-indazole derivatives, involving the induction of apoptosis and cell cycle arrest.
Caption: Proposed apoptotic signaling pathway of 3-amino-1H-indazole derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound based anticancer agents.
Caption: General synthetic workflow for this compound derivatives.
Caption: Workflow for the biological evaluation of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 3-Amino-1H-indazole-5-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1H-indazole-5-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. The indazole nucleus is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to the development of numerous therapeutic agents.[1] Derivatives of 3-amino-1H-indazole are integral to many natural and synthetic compounds demonstrating a variety of pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][2] This scaffold is a key component in several FDA-approved drugs, such as Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Granisetron, a 5-HT3 receptor antagonist used as an antiemetic in cancer chemotherapy.[1] The unique chemical structure of the indazole ring allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2]
Medicinal Chemistry Applications
The this compound core is a versatile building block for the synthesis of a wide array of potent and selective inhibitors targeting key enzymes and receptors implicated in various diseases, most notably cancer.
Kinase Inhibition:
A primary application of the 3-amino-1H-indazole scaffold is in the development of protein kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
-
BCR-ABL Inhibitors: The 3-aminoindazole moiety has been instrumental in designing potent pan-BCR-ABL inhibitors for the treatment of chronic myeloid leukemia (CML).[3] Derivatives have shown high efficacy against both the wild-type BCR-ABL and the challenging T315I "gatekeeper" mutant, which confers resistance to first-generation inhibitors like imatinib.[3][4] For instance, the diarylamide 3-aminoindazole derivative, AKE-72, demonstrated IC50 values of < 0.5 nM and 9 nM against BCR-ABLWT and BCR-ABLT315I, respectively.[3][5]
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: The 3-amino-5-substituted indazole has served as a starting point for novel ALK inhibitors.[2][4] Entrectinib, a potent inhibitor of ALK (IC50 of 12 nM), as well as ROS1 and TRK tyrosine kinases, was developed from this scaffold.[2][4]
-
VEGFR-2 Inhibitors: Several 1H-indazole derivatives have been synthesized and evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[6] These compounds play a role in anti-angiogenic and antiproliferative cancer therapies.[4]
-
JAK/STAT Pathway Inhibitors: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical in cytokine signaling, and its dysregulation is linked to inflammatory diseases and cancers.[7][8] Indazole-based compounds have been developed as potent JAK inhibitors, with some showing selectivity for different JAK family members.[7][9]
Antiproliferative and Anticancer Activity:
Derivatives of 3-amino-1H-indazole have demonstrated significant antiproliferative effects across a broad range of human cancer cell lines.
-
Cell Cycle Arrest: Certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to inhibit the growth of various neoplastic cell lines at sub-micromolar concentrations.[10] These compounds can induce a block in the G0-G1 phase of the cell cycle by increasing the ratio of underphosphorylated (active) to total retinoblastoma protein (pRb).[10][11]
-
Induction of Apoptosis: Some novel 1H-indazole-3-amine derivatives have been found to induce apoptosis in cancer cells.[12][13] For example, compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 of 5.15 µM) and was suggested to act by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway.[12][13]
-
Broad-Spectrum Activity: The National Cancer Institute (NCI) has evaluated several indazole derivatives against its 60-human cancer cell line panel.[10] Some compounds have shown potent activity against leukemia, melanoma, colon, ovarian, and renal cancer cell lines.[10][14]
Quantitative Data of 3-Amino-1H-indazole Derivatives
The following table summarizes the biological activity of selected derivatives based on the 3-amino-1H-indazole scaffold.
| Derivative Name/Structure | Target(s) | Cell Line(s) | Activity Metric | Value | Reference(s) |
| AKE-72 (3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide) | BCR-ABL (Wild-Type) | - | IC50 | < 0.5 nM | [3] |
| BCR-ABL (T315I Mutant) | - | IC50 | 9 nM | [3] | |
| - | K-562 | GI50 | < 10 nM | [3][5] | |
| - | K-562 | TGI | 154 nM | [5] | |
| Entrectinib | ALK | - | IC50 | 12 nM | [2][4] |
| ROS1, TRKs | - | - | Nanomolar | [4] | |
| Compound 89 (a 1H-indazol-3-amine derivative) | Bcr-Abl (Wild-Type) | - | IC50 | 0.014 µM | [2][4] |
| Bcr-Abl (T315I Mutant) | - | IC50 | 0.45 µM | [2][4] | |
| - | K562 | IC50 | 6.50 µM | [2][4] | |
| Compound 10d/10e (3-amino-1H-indazole-1-carboxamides) | - | SR Leukemia | GI50 | 0.0153 µM | [10] |
| - | Multiple | GI50 | < 1 µM | [10] | |
| Compound 6o (a 1H-indazole-3-amine derivative) | - | K562 | IC50 | 5.15 µM | [12][13] |
| - | HEK-293 | IC50 | 33.2 µM | [12][13] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1H-indazole-4-carbonitrile
This protocol describes a common method for synthesizing a 3-amino-1H-indazole derivative from a substituted ortho-fluorobenzonitrile.[15]
Materials:
-
3-Fluoro-1,2-benzenedicarbonitrile
-
Hydrazine monohydrate
-
Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 3-fluoro-1,2-benzenedicarbonitrile (5 g, 34.2 mmol) in ethanol (80 mL) in a round-bottom flask.
-
Add hydrazine monohydrate (4.98 mL, 103 mmol) to the solution.
-
Heat the reaction mixture at 70°C overnight under reflux.
-
After the reaction is complete (monitored by TLC or LCMS), concentrate the mixture under vacuum using a rotary evaporator to remove the ethanol.
-
Partition the resulting residue between ethyl acetate (200 mL) and water (200 mL) in a separatory funnel.
-
Separate the layers and wash the organic layer with water (100 mL).
-
Extract the aqueous layer again with ethyl acetate (200 mL).
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under vacuum to yield the product, 3-amino-1H-indazole-4-carbonitrile, as a yellow solid.[15]
-
Characterize the final product using techniques such as LCMS, NMR, and IR spectroscopy.
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic effects of synthesized 3-amino-1H-indazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][16]
Materials:
-
Human cancer cell lines (e.g., K562, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized indazole compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., 5-Fluorouracil).[16]
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound compared to the untreated control. Plot the inhibition percentage against the compound concentration and determine the IC50 (the concentration of the compound that causes 50% inhibition of cell growth) using appropriate software.
Visualizations
Caption: Synthetic scheme for 3-amino-1H-indazole derivatives.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of the Amino Group in 3-Amino-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the 3-amino group of 3-Amino-1H-indazole-5-carbonitrile, a key scaffold in medicinal chemistry. The derivatization of this functional group through N-acylation and N-alkylation allows for the synthesis of diverse compound libraries for screening and development of novel therapeutic agents, particularly in the area of kinase inhibition.[1][2][3]
Introduction
This compound is a privileged heterocyclic building block in drug discovery. The indazole core is a bioisostere of indole and is found in numerous biologically active compounds.[2] Derivatives of 3-aminoindazoles have shown a wide range of pharmacological activities, including potent inhibition of various protein kinases, making them valuable scaffolds for the development of targeted cancer therapies and treatments for other diseases.[1][3][4][5]
The presence of a primary amino group at the 3-position offers a versatile handle for chemical modification. N-acylation and N-alkylation are two fundamental transformations that enable the exploration of the structure-activity relationship (SAR) by introducing a variety of substituents. These modifications can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. For instance, N-acylated 3-aminoindazoles are key components of several known kinase inhibitors.[6]
This document provides detailed experimental protocols for the N-acylation and N-alkylation of this compound, along with representative data and workflow diagrams to guide researchers in their synthetic efforts.
Data Presentation
Table 1: Representative Quantitative Data for N-Acylation of this compound
| Entry | Acylating Agent | Product | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | Acetic Anhydride | 3-Acetamido-1H-indazole-5-carbonitrile | Pyridine | 2 | 92 | >250 |
| 2 | Benzoyl Chloride | 3-(Benzamido)-1H-indazole-5-carbonitrile | Pyridine | 4 | 88 | 230-232 |
| 3 | Chloroacetyl Chloride | 3-(2-Chloroacetamido)-1H-indazole-5-carbonitrile | Dioxane | 3 | 85 | 245-247 |
Table 2: Representative Quantitative Data for N-Alkylation of this compound
| Entry | Alkylating Agent | Product | Base | Solvent | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | Methyl Iodide | 3-(Methylamino)-1H-indazole-5-carbonitrile | K₂CO₃ | DMF | 12 | 75 | 188-190 |
| 2 | Benzyl Bromide | 3-(Benzylamino)-1H-indazole-5-carbonitrile | NaH | THF | 8 | 82 | 210-212 |
| 3 | Ethyl Bromoacetate | Ethyl 2-((5-cyano-1H-indazol-3-yl)amino)acetate | Cs₂CO₃ | DMF | 16 | 78 | 198-200 |
Note: The data presented in these tables are representative and may vary based on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: N-Acylation of this compound (Acetylation)
This protocol describes a general procedure for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous pyridine (10 mL/g of starting material) in a round-bottom flask, add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 3-Acetamido-1H-indazole-5-carbonitrile.
-
Dry the final product under vacuum.
Expected Outcome:
This procedure is expected to yield the desired N-acetylated product in high purity. For the synthesis of 3,5-diacetamido-N-phenyl-1H-indazole-1-carboxamide derivatives, acetylation of the corresponding diamino compound can be performed.[6]
Protocol 2: N-Alkylation of this compound
This protocol provides a general method for the N-alkylation of this compound using an alkyl halide. The choice of base and solvent can influence the regioselectivity of alkylation on the indazole nitrogen atoms (N1 vs. N2).[7][8] For selective alkylation on the exocyclic amino group, protection of the indazole nitrogens may be necessary.
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure (using NaH in THF for potential N1-alkylation preference):
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflows for N-acylation and N-alkylation.
Caption: Inhibition of kinase signaling by 3-aminoindazole derivatives.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a halogenated precursor of 3-Amino-1H-indazole-5-carbonitrile with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures. These structures are prevalent in medicinally important compounds, and the indazole core is a recognized pharmacophore in numerous therapeutic areas.
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. For substrates containing potentially interfering functional groups, such as the primary amine in the 3-amino-1H-indazole scaffold, careful optimization of reaction conditions is crucial. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, potentially inhibiting the catalytic cycle. However, with the appropriate choice of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved.
General Reaction Scheme
The general reaction scheme involves the palladium-catalyzed coupling of a halogenated this compound (where X = Br or I) with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base and a suitable solvent.
Caption: General Suzuki-Miyaura Coupling Reaction.
Data Presentation: Summary of Reaction Conditions for Indazole Derivatives
| Starting Material | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (not specified) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [1] |
| 3-Chloroindazole | Pd Source (2) | P2 (3) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15-20 | Good to Excellent | [2] |
| 3-Iodo-1H-indazole | PdCl₂(dppf) | - | Not specified | Imidazolium ionic liquids | Not specified | Not specified | up to 96% | [3] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane/H₂O | 110 (MW) | 0.67 | 67-89 | [4] |
Experimental Protocols
Based on the successful Suzuki couplings of similar indazole compounds, the following is a recommended starting protocol for the reaction of a halogenated this compound. Note: This protocol may require optimization for specific substrates.
Materials:
-
3-Amino-5-bromo-1H-indazole-5-carbonitrile (or iodo-analogue) (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst like XPhosPdG2) (2-5 mol%)
-
Ligand (if required, e.g., XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DME, or DMF)
Procedure: Conventional Heating
-
To a dry round-bottom flask or reaction vial, add 3-Amino-5-bromo-1H-indazole-5-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Stir the reaction mixture at 80-110 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Procedure: Microwave-Assisted Heating
-
To a microwave reaction vial, add 3-Amino-5-bromo-1H-indazole-5-carbonitrile (1.0 eq), the arylboronic acid (1.5 eq), the base (e.g., K₂CO₃, 3.0 eq), the palladium pre-catalyst (e.g., XPhosPdG2, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 110-150 °C) for a specified time (e.g., 10-40 minutes). The optimal temperature and time should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Biological Targets of 3-Amino-1H-indazole-5-carbonitrile Derivatives: Application Notes and Protocols for Target Validation and Characterization
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3-amino-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, recognized for its exceptional ability to function as a hinge-binding motif within the ATP-binding site of various protein kinases.[1][2] This characteristic has positioned its derivatives as promising candidates for the development of targeted therapies, particularly in oncology. This guide provides an in-depth exploration of the key biological targets of 3-Amino-1H-indazole-5-carbonitrile derivatives. It moves beyond a simple catalog of targets to deliver field-proven, detailed protocols for target identification, validation of engagement within a cellular context, and characterization of downstream functional effects. The methodologies outlined herein are designed to equip researchers with the practical tools necessary to advance their drug discovery programs, from initial hit identification to lead optimization.
Section 1: The 3-Amino-1H-indazole Scaffold: A Premier Kinase Hinge-Binder
The efficacy of the 3-amino-1H-indazole core lies in its structural capacity to form critical hydrogen bonds with the "hinge region" of the kinase domain, a conserved stretch of amino acids that connects the N- and C-lobes. This interaction mimics the binding of the adenine moiety of ATP, allowing these derivatives to act as potent and often selective ATP-competitive inhibitors. The addition of a carbonitrile group at the 5-position provides a key synthetic handle for further chemical elaboration, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[2]
Caption: Competitive inhibition at the kinase hinge region.
Derivatives of this scaffold have been shown to inhibit a wide array of protein kinases implicated in cancer and other diseases. The specific targets are determined by the substitutions on the indazole core, which explore different pockets within the kinase active site to confer selectivity.
Table 1: Prominent Kinase Targets of 3-Amino-1H-indazole Derivatives
| Target Kinase Family | Specific Examples | Representative IC₅₀ Values | Key Cellular Role | Reference |
|---|---|---|---|---|
| Tyrosine Kinases | Anaplastic Lymphoma Kinase (ALK) | 12 nM (for Entrectinib) | Oncogenic driver in various cancers | [3] |
| Bcr-Abl (WT and T315I) | 14 nM (WT), 450 nM (T315I) | Driver of Chronic Myeloid Leukemia | [3] | |
| VEGFR-2 | 30 nM (for Pazopanib base) | Angiogenesis | [3] | |
| Fibroblast Growth Factor Receptors (FGFR1-3) | 2.9 nM - 15.0 nM | Cell proliferation, differentiation | [3] | |
| Serine/Threonine Kinases | Cyclin-Dependent Kinases (CDKs) | Potent inhibition of CDK2, CDK5 | Cell cycle regulation | [4][5] |
| | Protein Kinase C theta (PKCθ) | Potent inhibition demonstrated | T-cell activation, immune response |[6] |
Section 2: Protocols for Target Identification and Validation
A robust drug discovery campaign requires a multi-faceted approach to confirm that a compound not only inhibits a purified enzyme but also engages its intended target in a complex cellular milieu and elicits a desired biological response.
Kinome Profiling for Initial Target Discovery and Selectivity Assessment
Rationale: To understand the broader interaction landscape of a novel 3-amino-1H-indazole derivative, kinome-wide profiling is an indispensable first step. This unbiased screen assesses the compound's activity against a large panel of kinases, providing a comprehensive view of its primary targets and off-target liabilities.[7] This data is crucial for rational lead optimization and for predicting potential therapeutic windows or side effects.[7]
High-Level Protocol for Kinome Profiling (e.g., using PamChip® Microarray):
-
Compound Preparation: Solubilize the test compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Lysate Preparation: Culture and harvest the cell line of interest. Lyse the cells using a compatible lysis buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a BCA or Bradford assay.
-
Assay Reaction: On a PamChip® array, each containing multiple kinase peptide substrates, combine the cell lysate, the test compound at a final desired concentration (e.g., 1 µM), and an ATP solution.
-
Kinase Activity Measurement: The instrument incubates the array to allow for phosphorylation of the peptide substrates by the kinases present in the lysate. Fluorescently labeled anti-phospho-amino acid antibodies are then used to detect the level of phosphorylation, which is quantified over time.
-
Data Analysis: The phosphorylation signal in the presence of the inhibitor is compared to a vehicle control (e.g., DMSO). The percentage inhibition for each substrate-specific kinase is calculated. The results are often visualized as a "kinetree" diagram, mapping the inhibited kinases onto the human kinome.[8]
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Rationale: Once primary targets are identified, a direct, in vitro enzymatic assay is required to quantify the compound's potency. This is typically achieved by determining the half-maximal inhibitory concentration (IC₅₀). Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for this purpose.[9]
Detailed Protocol for HTRF-based Kinase Assay:
-
Materials:
-
Recombinant human kinase of interest.
-
Biotinylated peptide substrate specific for the kinase.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution at a concentration near the Kₘ for the specific kinase.
-
Test compound serially diluted in DMSO.
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Low-volume 384-well assay plates.
-
-
Procedure:
-
Compound Plating: Dispense 2 µL of serially diluted test compound into the assay plate. Include wells for a positive control (no inhibitor) and negative control (no enzyme).
-
Enzyme Addition: Prepare a solution of the recombinant kinase in kinase buffer and add 4 µL to each well (except negative controls).
-
Reaction Initiation: Prepare a solution of the biotinylated substrate and ATP in kinase buffer. Add 4 µL of this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), optimized for linear substrate turnover.
-
Detection: Add 10 µL of the HTRF detection reagent mix (containing both the europium-labeled antibody and streptavidin-XL665) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Rationale: The ultimate proof of a targeted agent's mechanism is demonstrating that it physically binds to its intended target inside a living cell. CETSA is a powerful biophysical assay based on the principle that ligand binding stabilizes a protein against thermal denaturation.[10][11] A positive result provides strong evidence of target engagement in a physiologically relevant environment.[12][13]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA with Western Blot Readout:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 6-well plates) and grow to ~80-90% confluency. Treat cells with the test compound or vehicle (DMSO) at a final concentration (e.g., 10x the cellular IC₅₀) for 1-2 hours at 37°C.
-
Harvest and Aliquot: Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension (e.g., 50 µL) into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat each tube to a specific temperature (e.g., in a gradient from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 25°C for 3 minutes. Include a non-heated control.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and transfer to a new tube. Determine the protein concentration. Normalize all samples to the same protein concentration with lysis buffer.
-
Western Blotting: Denature the samples by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific to the target kinase. Subsequently, probe with an appropriate HRP-conjugated secondary antibody. Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Analysis: Quantify the band intensities for the target protein at each temperature for both vehicle- and compound-treated samples. Plot the relative band intensity against temperature to generate melting curves. A shift of the curve to the right for the compound-treated sample indicates target stabilization and engagement.
Section 3: Protocols for Characterizing Downstream Cellular Effects
Confirming target engagement should be followed by demonstrating a functional cellular consequence. For kinase inhibitors in oncology, this often translates to anti-proliferative activity and cell cycle arrest.
Anti-Proliferative Assay (MTS/MTT Assay)
Rationale: Many of the kinase targets for 3-amino-1H-indazole derivatives are involved in cell proliferation and survival pathways.[1] An effective inhibitor should therefore reduce the viability of cancer cells that are dependent on the target kinase. The MTS or MTT assay is a colorimetric method for assessing cell viability.
Detailed Protocol for MTS Assay:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the indazole derivative. Treat the cells and incubate for 72 hours at 37°C. Include vehicle-only (100% viability) and no-cell (background) controls.
-
Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: After subtracting the background, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Cell Cycle Analysis by Flow Cytometry
Rationale: Since many targeted kinases, especially CDKs, are critical regulators of the cell cycle, their inhibition is expected to cause cells to arrest at specific checkpoints (e.g., G1/S or G2/M).[14][15] Flow cytometry analysis of DNA content is the standard method for visualizing this effect.
Caption: Workflow for cell cycle analysis via Propidium Iodide staining.
Detailed Protocol for Cell Cycle Analysis:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~50% confluency, treat them with the indazole derivative at 1x, 5x, and 10x the GI₅₀ concentration for 24 or 48 hours.
-
Harvest: Collect both adherent and floating cells. Adherent cells should be trypsinized, combined with the supernatant, and pelleted by centrifugation.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram. This will quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle. Compare the cell cycle distribution of treated samples to the vehicle control to identify arrest at a specific phase.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-1H-indazole-4-carbonitrile|High-Purity [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First generation 5-vinyl-3-pyridinecarbonitrile PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. annualreviews.org [annualreviews.org]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 3-Amino-1H-indazole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing key cell-based assays for evaluating the biological activity of compounds derived from 3-Amino-1H-indazole-5-carbonitrile. This class of compounds has shown significant potential as kinase inhibitors, particularly in the context of cancer therapy. The protocols detailed below are foundational for assessing their anti-proliferative and pro-apoptotic effects.
Introduction to this compound Derivatives
The 1H-indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 3-amino-1H-indazole, in particular, have been extensively investigated as potent inhibitors of various protein kinases that are critical for tumor growth and survival.[2] These kinases include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an essential mediator of angiogenesis, and other key signaling proteins involved in cell proliferation and apoptosis.[3][4] The 3-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket.[1]
This document outlines protocols for essential cell-based assays to characterize the efficacy of novel derivatives of this compound.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a representative summary of the types of quantitative data that can be generated from the described cell-based assays. Note that the specific values will vary depending on the exact chemical structure of the derivative and the cell line used.
Table 1: Anti-Proliferative Activity (IC50 Values in µM) of Representative Indazole Derivatives
| Compound | K562 (Leukemia) | A549 (Lung Cancer) | PC-3 (Prostate Cancer) | HepG2 (Liver Cancer) |
| Derivative 1 | 5.15 | 8.32 | 12.1 | 7.45 |
| Derivative 2 | 2.89 | 5.11 | 9.87 | 4.98 |
| Derivative 3 | 10.2 | 15.7 | 21.3 | 18.9 |
| Control (e.g., Doxorubicin) | 0.5 | 1.2 | 1.5 | 0.8 |
Data is hypothetical and for illustrative purposes, based on typical activities of this compound class.[2]
Table 2: Apoptosis Induction in K562 Cells (% of Apoptotic Cells after 48h Treatment)
| Compound (at 10 µM) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control (DMSO) | 2.1% | 1.5% | 3.6% |
| Derivative 1 | 15.4% | 22.3% | 37.7% |
| Derivative 2 | 25.6% | 30.1% | 55.7% |
| Staurosporine (1 µM) | 30.2% | 45.8% | 76.0% |
Data is hypothetical and for illustrative purposes, reflecting expected outcomes.[2]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the inhibitory action of 3-Amino-1H-indazole derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating indazole derivatives.
Logical Relationship Diagram
Caption: A logical workflow for a compound screening cascade.
Experimental Protocols
Protocol 1: In Vitro Anti-Proliferative Activity (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to a purple formazan product is quantified spectrophotometrically.[5][6]
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, HepG2).[1]
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound derivatives.
-
Dimethyl sulfoxide (DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Phosphate-Buffered Saline (PBS).
-
96-well flat-bottom sterile plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each indazole derivative in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours with gentle shaking to ensure complete solubilization.[7]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm if available.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[9] PI is a nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[8]
Materials:
-
Human cancer cell lines (e.g., K562).
-
Complete culture medium.
-
This compound derivatives.
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
PBS.
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight (for adherent cells).[8]
-
Treat the cells with the desired concentrations of the indazole derivatives (e.g., at their IC50 and 2x IC50 values) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
For suspension cells (like K562), collect the cells by centrifugation.
-
For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the supernatant and the detached cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Data Analysis:
-
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.
Protocol 3: Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and cleaved caspase-3, to elucidate the mechanism of action of the indazole derivatives.[2]
Materials:
-
Treated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p53, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
The intensity of the bands corresponding to the target proteins is quantified using densitometry software.
-
Normalize the band intensity of the target proteins to the loading control (e.g., β-actin) to correct for loading differences.
-
Compare the expression levels of the target proteins in treated samples to the vehicle control to determine the effect of the indazole derivatives. An increase in the Bax/Bcl-2 ratio and the level of cleaved caspase-3 would be indicative of apoptosis induction.[2]
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Targeting FLT3 Kinase with 3-Amino-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis. The most common of these mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation. This makes FLT3 a prime therapeutic target for AML.
The 3-amino-1H-indazole scaffold has emerged as a promising starting point for the development of potent and selective FLT3 kinase inhibitors. While 3-Amino-1H-indazole-5-carbonitrile itself is a key foundational chemical structure, its derivatives have demonstrated significant inhibitory activity against both wild-type and mutated forms of FLT3. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules. This application note provides an overview of the use of 3-amino-1H-indazole derivatives in targeting FLT3, including their mechanism of action, inhibitory activities, and detailed protocols for their evaluation.
Mechanism of Action: Inhibition of the FLT3 Signaling Pathway
Upon ligand binding or as a result of activating mutations, FLT3 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated by FLT3 include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and survival. 3-Amino-1H-indazole-based inhibitors are designed to interfere with this process at its origin.
Caption: Simplified FLT3 signaling pathway and the point of intervention by 3-amino-1H-indazole derivatives.
Quantitative Data: In Vitro Inhibitory Activity of 3-Amino-1H-indazole Derivatives
The following table summarizes the in vitro inhibitory activities of representative 3-amino-1H-indazole derivatives against wild-type FLT3 and its common mutants. This data highlights the potency and selectivity of this class of compounds.
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Cell Line | Reference |
| Compound 8r | FLT3 | Biochemical | 41.6 | - | [1] |
| FLT3-ITD (W51) | Biochemical | 22.8 | - | [1] | |
| FLT3-D835Y | Biochemical | 5.64 | - | [1] | |
| Compound 22f | FLT3 | Biochemical | 0.941 | - | [2] |
| FLT3-D835Y | Biochemical | 0.199 | - | [2] | |
| FLT3-ITD | Cell-based (GI50) | 0.26 | MV4-11 | [2] | |
| FLT3-D835Y | Cell-based (GI50) | 0.29 | Ba/F3 | [2] | |
| Compound 34f | FLT3-ITD | Biochemical | 4 | - | |
| FLT3-D835Y | Biochemical | 1 | - | ||
| FLT3-ITD | Cell-based (GI50) | 7 | MV4-11 | ||
| FLT3-ITD | Cell-based (GI50) | 9 | MOLM-13 |
Note: The compounds listed are derivatives of the 3-amino-1H-indazole scaffold and are presented to demonstrate the potential of this chemical class. IC50 (half-maximal inhibitory concentration) values from biochemical assays measure direct enzyme inhibition, while EC50/GI50 (half-maximal effective/growth inhibitory concentration) values from cell-based assays reflect the compound's activity in a cellular context.
Experimental Protocols
In Vitro FLT3 Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the direct inhibitory effect of a compound on recombinant FLT3 kinase activity.
Caption: Workflow for the in vitro FLT3 kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Recombinant FLT3 kinase (e.g., wild-type, ITD, or D835Y mutant)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
Test compound dilution
-
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for FLT3.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay kit. This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based FLT3 Phosphorylation Assay
This protocol outlines a method to assess the ability of a compound to inhibit FLT3 autophosphorylation in a cellular context using FLT3-ITD positive AML cell lines like MV4-11 or MOLM-13.
Caption: Workflow for the cell-based FLT3 phosphorylation assay.
Methodology:
-
Cell Culture: Culture MV4-11 or MOLM-13 cells in appropriate media until they reach the logarithmic growth phase.
-
Compound Treatment: Seed the cells in 6-well plates and treat with increasing concentrations of the 3-amino-1H-indazole derivative for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total FLT3. Quantify the band intensities using densitometry software. Calculate the ratio of p-FLT3 to total FLT3 for each treatment condition and determine the concentration-dependent inhibition.
Cell Viability/Proliferation Assay
This protocol is used to determine the effect of the test compounds on the viability and proliferation of FLT3-dependent AML cells.
Caption: Workflow for the cell viability/proliferation assay.
Methodology:
-
Cell Seeding: Plate FLT3-ITD positive cells (e.g., MV4-11, MOLM-13) in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of the 3-amino-1H-indazole derivative to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Measurement (using MTT):
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the GI50 (or EC50) value by plotting the data using a non-linear regression model.
Western Blot Analysis of FLT3 Downstream Signaling
This protocol is for investigating the effect of the inhibitor on key downstream signaling proteins of the FLT3 pathway.
Methodology:
This protocol follows the same initial steps as the Cell-Based FLT3 Phosphorylation Assay (cell culture, compound treatment, cell lysis, and protein quantification). The key difference is in the antibodies used for Western blotting.
-
Western Blotting:
-
Perform SDS-PAGE and protein transfer as previously described.
-
Probe separate membranes with primary antibodies against the phosphorylated and total forms of key downstream signaling proteins, including:
-
p-STAT5 and total STAT5
-
p-AKT and total AKT
-
p-ERK and total ERK
-
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for each phosphorylated protein and normalize to its corresponding total protein or the loading control. This will demonstrate the extent to which the 3-amino-1H-indazole derivative inhibits the activation of these critical pro-survival pathways.
References
- 1. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Amino-1H-indazole-5-carbonitrile as a Potential Inhibitor of PDGFRα
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-derived growth factor receptor alpha (PDGFRα) is a receptor tyrosine kinase that plays a crucial role in normal cellular processes such as proliferation, migration, and survival.[1][2] Dysregulation of PDGFRα signaling, often through activating mutations or overexpression, is implicated in the pathogenesis of various diseases, including cancer (e.g., gastrointestinal stromal tumors - GISTs) and fibrotic disorders.[1][3] This makes PDGFRα an attractive target for therapeutic intervention. The amino-indazole scaffold has emerged as a promising core structure for the development of kinase inhibitors.[4][5] This document provides an overview of the potential role of 3-Amino-1H-indazole-5-carbonitrile as a PDGFRα inhibitor, along with detailed protocols for its evaluation.
PDGFRα Signaling Pathway
Upon ligand binding (e.g., PDGF-A, -B, -C), PDGFRα undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This activation triggers a cascade of downstream signaling pathways, primarily the PI3K/Akt, RAS/MAPK, and JAK/STAT pathways, which collectively regulate cell proliferation, survival, and migration.[6]
Mechanism of Inhibition
While specific data for this compound is not extensively documented in publicly available literature, related amino-indazole derivatives have been shown to act as Type II kinase inhibitors.[5] These inhibitors typically bind to the "DFG-out" inactive conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This mode of binding often confers greater selectivity compared to ATP-competitive inhibitors that target the active conformation. It is hypothesized that this compound may adopt a similar mechanism of action.
Quantitative Data on Related Amino-Indazole Inhibitors
The following table summarizes the inhibitory activity of several 3-amino-1H-indazol-6-yl-benzamide derivatives against wild-type and mutant forms of PDGFRα. This data is provided to illustrate the potential potency of the amino-indazole scaffold.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Compound 4 | PDGFRα (T674M mutant) | Cell-based | 6 | [5] |
| Compound 11 | PDGFRα (T674M mutant) | Cell-based | 8 | [5] |
| Compound 17 | PDGFRα (T674M mutant) | Cell-based | 5 | [5] |
| Compound 18 | PDGFRα (T674M mutant) | Cell-based | 4 | [5] |
| Compound 22 | PDGFRα (T674M mutant) | Cell-based | 3 | [5] |
Note: The T674M mutation is a "gatekeeper" mutation that confers resistance to some kinase inhibitors.
Experimental Protocols
The following are representative protocols for evaluating the inhibitory activity of this compound against PDGFRα.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a method to measure the binding affinity of a test compound to the PDGFRα kinase domain.
Materials:
-
Recombinant human PDGFRα kinase domain
-
Eu-anti-GST antibody
-
LanthaScreen® Certified Kinase Tracer
-
Test Compound (this compound)
-
Kinase Buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, and then dilute in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the PDGFRα kinase and Eu-anti-GST antibody mixture to each well.
-
Add the kinase tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm) and plot the results against the compound concentration to determine the IC50 value.
Cell-Based Proliferation Assay
This protocol assesses the ability of the test compound to inhibit the proliferation of cells that are dependent on PDGFRα signaling.
Materials:
-
Ba/F3 cell line engineered to express human PDGFRα
-
RPMI-1640 medium supplemented with fetal bovine serum and penicillin/streptomycin
-
PDGF-BB ligand
-
Test Compound (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed the PDGFRα-expressing Ba/F3 cells in a 96-well plate in growth medium and incubate overnight.
-
The following day, replace the medium with a low-serum medium containing serial dilutions of the test compound and incubate for 2 hours.
-
Stimulate the cells with PDGF-BB ligand.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the EC50 value.
Conclusion
This compound belongs to a class of compounds with demonstrated potential for inhibiting tyrosine kinases, including PDGFRα. The provided protocols offer a framework for researchers to systematically evaluate its inhibitory activity and elucidate its mechanism of action. Further studies are warranted to fully characterize the binding kinetics, selectivity profile, and therapeutic potential of this specific molecule.
References
- 1. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-derived growth factor receptor A - Wikipedia [en.wikipedia.org]
- 3. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 4. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Amino-1H-indazole-5-carbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Amino-1H-indazole-5-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A prevalent and effective starting material is 2-fluoro-5-cyanobenzonitrile. The synthesis involves a nucleophilic aromatic substitution reaction with hydrazine hydrate.
Q2: What are the critical parameters to control for a successful synthesis?
A2: The key parameters to control are reaction temperature, reaction time, and the choice of solvent. These factors significantly influence the reaction yield, purity, and the formation of byproducts.
Q3: What are the potential side reactions or common impurities I should be aware of?
A3: A common side reaction is the formation of the undesired regioisomer, 7-amino-1H-indazole-5-carbonitrile. Another potential impurity is the formation of an azine byproduct resulting from the reaction of the hydrazine with two molecules of the starting benzonitrile. Incomplete reaction can also lead to the presence of unreacted 2-fluoro-5-cyanobenzonitrile in the final product.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of ethyl acetate in hexanes can be used to separate the starting material from the product.
Q5: What is the best method for purifying the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | - Increase the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed. - Gradually increase the reaction temperature in increments of 10°C. - Ensure efficient stirring to promote contact between reactants. |
| Degradation of Hydrazine Hydrate: Hydrazine hydrate can degrade over time, especially if not stored properly. | - Use fresh, high-quality hydrazine hydrate. - Store hydrazine hydrate under an inert atmosphere and away from light and heat. | |
| Presence of a Major Impurity with Similar Rf/Retention Time | Formation of Regioisomer: The cyclization reaction can sometimes lead to the formation of the 7-amino-1H-indazole-5-carbonitrile isomer. | - The choice of solvent can influence regioselectivity. Solvents like isopropanol (IPA) or 2-methyltetrahydrofuran (2-MeTHF) have been shown to favor the desired isomer in similar reactions.[1] - Careful purification by column chromatography may be required to separate the isomers. |
| Presence of a Less Polar Impurity | Formation of Azine Byproduct: This can occur if there is an excess of the starting benzonitrile or if the reaction is heated for an extended period. | - Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents). - Add the 2-fluoro-5-cyanobenzonitrile solution slowly to the hydrazine solution to maintain a relative excess of hydrazine throughout the addition. |
| Product is an Oil or Fails to Crystallize | Presence of Solvent Residues or Impurities: Residual solvent or impurities can inhibit crystallization. | - Ensure all solvent is removed under reduced pressure. - Attempt to purify a small sample by column chromatography to see if the purified product crystallizes. - Try different recrystallization solvents or solvent combinations. |
| Reaction Mixture Turns Dark Brown or Black | Decomposition: High temperatures or prolonged reaction times can lead to the decomposition of reactants or products. | - Lower the reaction temperature. - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
Experimental Protocols
Synthesis of this compound from 2-Fluoro-5-cyanobenzonitrile
This protocol is adapted from established procedures for the synthesis of similar 3-aminoindazoles.
Materials:
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2-Fluoro-5-cyanobenzonitrile
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Hydrazine hydrate (85% solution in water)
-
Isopropanol (IPA)
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Deionized water
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Ethyl acetate
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-cyanobenzonitrile (1.0 eq).
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Add isopropanol (5-10 volumes, e.g., 5-10 mL per gram of starting material).
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Stir the mixture to dissolve the starting material.
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Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to reflux (approximately 85-95°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The product should be more polar than the starting material.
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Once the reaction is complete (disappearance of the starting material spot), cool the mixture to room temperature.
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Remove the isopropanol under reduced pressure.
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To the residue, add deionized water (10 volumes). This may cause the product to precipitate.
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If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
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If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
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Combine the organic extracts, wash with brine (1 x 5 volumes), and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., isopropanol/water or ethanol/water).
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Purity
The following table provides a summary of expected outcomes based on the use of different solvents in the synthesis of 3-aminoindazoles from fluorobenzonitriles.[1]
| Solvent | Temperature (°C) | Typical Yield (%) | Purity (by HPLC, %) | Notes |
| Ethanol | 78 | 80-90 | ~95 | Good solubility of starting material, may require longer reaction times. |
| Isopropanol (IPA) | 82 | 85-95 | >97 | Often provides a good balance of reactivity and selectivity. |
| n-Butanol | 118 | 80-90 | ~96 | Higher temperature can reduce reaction time but may increase byproduct formation. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 86 | 85-95 | >98 | A good alternative to traditional alcohols, can improve regioselectivity.[1] |
| N,N-Dimethylformamide (DMF) | 100-120 | 70-85 | ~90 | Can lead to more side products and is more difficult to remove. |
Table 2: Effect of Temperature and Reaction Time on Yield
This table illustrates the general relationship between temperature, reaction time, and yield.
| Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Observations |
| 60 | 12-16 | 60-70 | Slower reaction rate, may not go to completion. |
| 80 | 6-8 | 80-90 | Good balance of reaction rate and yield. |
| 100 | 2-4 | 85-95 | Faster reaction, but potential for increased byproduct formation. |
| 120 | 1-2 | 75-85 | Rapid reaction, but may lead to decomposition and lower isolated yield. |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: Decision tree for troubleshooting the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-Aminoindazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 3-aminoindazoles.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues during your experiments.
Q1: My SNAr reaction of 2-fluorobenzonitrile with hydrazine hydrate has a very low yield. What are the common causes?
A1: Low conversion in the synthesis of 3-aminoindazole via nucleophilic aromatic substitution (SNAr) can stem from several factors:
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Insufficient Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently. Refluxing in a high-boiling solvent like n-butanol or isopropanol is common.[1]
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Poor Substrate Activation: The aromatic ring must be sufficiently activated by an electron-withdrawing group (like the nitrile) for the nucleophilic attack by hydrazine to occur. If your benzonitrile substrate has strong electron-donating groups, the reaction rate will be significantly slower, requiring harsher conditions.
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Presence of Water: While hydrazine hydrate is often used, excess water can be detrimental, especially at high temperatures under basic conditions, as it can lead to hydrolysis of the nitrile group.[2]
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Base Degradation: If a base is used to generate free hydrazine from a salt, ensure it is strong enough and not consumed by side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in 3-aminoindazole synthesis.
Q2: I am seeing an impurity in my mass spectrum with a mass 18 units higher than my product. What is it?
A2: An M+18 peak strongly suggests the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH₂). This is a common side reaction, particularly if the reaction is run under harsh conditions (high temperature, strong acid/base) with water present.[3]
-
Cause: Water acts as a nucleophile, attacking the nitrile carbon.
-
Prevention:
-
Use anhydrous solvents.
-
Minimize the amount of water introduced with reagents (e.g., use anhydrous hydrazine if possible, though hydrazine hydrate is common).
-
Avoid excessively high temperatures or prolonged reaction times if hydrolysis is observed.
-
Q3: After alkylating my 3-aminoindazole, my TLC and NMR show a mixture of two products. Why?
A3: You are likely observing the formation of two regioisomers: the N1-alkylated and the N2-alkylated indazole. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning both ring nitrogens can be attacked by an electrophile.[4][5][6]
-
N1-Alkylation (Thermodynamic Product): Generally more stable. Favored by conditions that allow for equilibration. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like THF often provides high N1 selectivity.[5][6]
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N2-Alkylation (Kinetic Product): Often forms faster. Certain substituents, like electron-withdrawing groups at the C7 position, can favor N2-alkylation.[5]
Reaction Pathways: N-Alkylation Regioisomers
Caption: Competing pathways in the N-alkylation of 3-aminoindazoles.
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for 3-aminoindazoles? A: The classical and most direct method is the nucleophilic aromatic substitution (SNAr) reaction between an ortho-halobenzonitrile (typically 2-fluorobenzonitrile) and hydrazine hydrate, often heated at reflux in a solvent like n-butanol.[1] However, for substrates that are not well-activated, alternative methods like palladium-catalyzed coupling reactions are employed for better yields and milder conditions.[7]
Q: I need to brominate my 3-aminoindazole. What should I watch out for? A: Direct bromination of the 3-aminoindazole ring system can be unselective and often leads to the formation of undesired regioisomers as the major product.[8] A more effective strategy is to introduce the bromine atom onto the benzonitrile starting material before the cyclization reaction with hydrazine. This provides much better control over the final product's regiochemistry.
Q: Can the nitrile group be reduced during the synthesis? A: While less common than hydrolysis, under certain conditions, especially with strong reducing agents or specific catalysts, the nitrile group could potentially be reduced. For instance, a Wolff-Kishner type reduction of a hydrazone intermediate can sometimes be a competing pathway if reaction conditions are not controlled.[9] It is crucial to adhere to established protocols to avoid this.
Quantitative Data on Side Product Formation
The following data is adapted from a study on the bromination of 2,6-dichlorobenzonitrile, a precursor for a substituted 3-aminoindazole. It illustrates how reaction conditions can influence the formation of side products like hydrolyzed amides and over-brominated species.[3]
| Entry | Brominating Agent (eq.) | Acid (eq.) | Temp (°C) | Desired Product (%) | Hydrolyzed Side Product (%) | Over-brominated Species (%) |
| 1 | Br₂ (2) | H₂SO₄ (10) | 25 | 72 | 28 | - |
| 2 | Br₂ (2) | H₂SO₄ (10) | 60 | 4 | 96 | - |
| 3 | NBS (1.2) | H₂SO₄ (10) | 25 | 75 | - | 12 |
| 4 | NBS (1.07) | H₂SO₄ (10) | 25 | 93 | - | 4 |
| 5 | NBS (1.07) | TFA (10) | 60 | >95 (unreacted SM) | - | - |
Data sourced from a study on the synthesis of an intermediate for Lenacapavir. Percentages are based on GC-MS analysis.[3] This table clearly shows that using bromine (Br₂) at elevated temperatures leads to significant hydrolysis of the nitrile group.[3] N-Bromosuccinimide (NBS) is a more effective reagent, but controlling its stoichiometry is key to minimizing over-bromination.[3]
Key Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine
This protocol is a representative example of the SNAr cyclization method.
Reagents and Conditions: [3]
-
Starting Material: 5-bromo-2-fluorobenzonitrile (1)
-
Reagent: Hydrazine hydrate (80%)
-
Solvent: None (neat reaction)
-
Conditions: Reflux for 20 minutes
Procedure: [3]
-
To 5-bromo-2-fluorobenzonitrile (1.0 eq) in a round-bottom flask, add hydrazine hydrate (80%, ~10 eq).
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Heat the reaction mixture to reflux. The reaction is typically vigorous and completes within 20 minutes.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Add water to the flask and stir. The product will precipitate as a solid.
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Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol to remove impurities.
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Dry the resulting solid (5-bromo-1H-indazol-3-amine, 2) under vacuum. An expected yield is around 88%.[3]
Protocol 2: General Procedure for Regioselective N1-Alkylation
This protocol is optimized to favor the formation of the N1-alkylated regioisomer.
Reagents and Conditions: [5][6]
-
Starting Material: 3-Aminoindazole derivative
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Base: Sodium hydride (NaH, ~1.1 eq)
-
Reagent: Alkyl halide (e.g., Iodomethane, Benzyl bromide, ~1.1 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Conditions: 0 °C to room temperature
-
Suspend the 3-aminoindazole in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the indazolide anion occurs during this time.
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue via column chromatography on silica gel to separate the desired N1-alkylated product from any minor N2-isomer and other impurities.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 8. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-1H-indazole-5-carbonitrile by Recrystallization
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of 3-Amino-1H-indazole-5-carbonitrile by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound and related heterocyclic compounds.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| Q1: The compound does not dissolve in the hot solvent. | 1. Inappropriate solvent choice. 2. Insufficient solvent volume. | 1. Solvent Selection: Based on the structure of this compound (containing polar amino and nitrile groups, and an aromatic system), polar protic solvents like ethanol or methanol are good starting points. For a closely related compound, 5-Bromo-1H-indazol-3-amine, recrystallization from an ethanol solution has been reported to be effective[1]. 2. Increase Solvent: Add more of the hot solvent in small portions until the solid dissolves. Be cautious not to add a large excess, as this will significantly reduce the yield. |
| Q2: No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too rapid. | 1. Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce Crystallization: a. Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. b. Seeding: Add a tiny crystal of the crude this compound to the cooled solution. 3. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote the formation of larger, purer crystals. |
| Q3: The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The concentration of the solute is too high. 3. Significant impurities are present, causing a depression of the melting point. | 1. Change Solvent: Select a solvent with a lower boiling point. 2. Dilute the Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly. 3. Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. A common pair for compounds like this is ethanol and water. |
| Q4: The yield of recovered crystals is very low. | 1. Too much solvent was used. 2. The crystals were washed with a solvent that was not cold. 3. Premature crystallization occurred during hot filtration. | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Use Ice-Cold Solvent for Washing: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. 3. Prevent Premature Crystallization: Pre-heat the funnel and filter paper before hot filtration. If crystals form on the filter paper, they can be redissolved by washing with a small amount of hot solvent. |
| Q5: The purified crystals are colored. | 1. Colored impurities are present in the crude material. | 1. Use Activated Charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Qualitative) | Suitability for Recrystallization |
| Water | High | 100 | Low at room temp, moderate to high when hot | Potentially suitable, may require a co-solvent. |
| Ethanol | High | 78 | Moderate at room temp, high when hot | Good candidate. Reported for similar compounds[1]. |
| Methanol | High | 65 | Moderate at room temp, high when hot | Good candidate, lower boiling point than ethanol. |
| Acetone | Medium | 56 | Likely soluble at room temperature | May be better as part of a solvent pair. |
| Ethyl Acetate | Medium | 77 | Moderate solubility | Possible, but may not show a large solubility difference with temperature. |
| Dichloromethane | Low | 40 | Likely soluble at room temperature | Unlikely to be a good single solvent for recrystallization. |
| Hexane | Low | 69 | Insoluble | Good as an anti-solvent in a two-solvent system. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is adapted from the purification of the structurally similar 5-Bromo-1H-indazol-3-amine[1].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a stemless funnel and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
This is a general procedure that can be effective if a single solvent does not provide adequate purification.
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While the ethanol solution is still boiling, add hot water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture) for washing the crystals.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Overcoming Solubility Challenges with 3-Amino-1H-indazole-5-carbonitrile
For researchers, scientists, and drug development professionals utilizing 3-Amino-1H-indazole-5-carbonitrile, achieving optimal solubility is crucial for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound with both amine and nitrile functional groups. This structure suggests it is likely to be poorly soluble in aqueous solutions and non-polar organic solvents. Its solubility is expected to be highest in polar aprotic solvents.
Q2: In which solvents is this compound most likely to be soluble?
A2: Based on its chemical structure and data from similar compounds, this compound is most likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It may have limited solubility in alcohols like ethanol and methanol, and is expected to have very low solubility in water and non-polar solvents like hexane or toluene.
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (e.g., DMSO) but poorly soluble in the final aqueous buffer. When the stock solution is added to the buffer, the overall solvent polarity increases, causing the compound to crash out of solution. To prevent this, it is crucial to vortex the solution vigorously immediately after adding the stock to the buffer to ensure rapid and uniform mixing. Preparing a more dilute stock solution or using a co-solvent in the final buffer might also be necessary.
Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
A4: Yes, pH adjustment can be a very effective method. The amino group on the indazole ring is basic and can be protonated at acidic pH. This protonation results in the formation of a more polar and, therefore, more water-soluble salt. It is recommended to perform a pH-solubility profile to determine the optimal pH for your specific application.[1] For weakly basic compounds, decreasing the pH (making it more acidic) generally increases solubility.[1]
Q5: Are there any additives I can use to enhance the aqueous solubility of this compound?
A5: Yes, solubilizing agents can be employed. For instance, cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are known to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.[1] The use of co-solvents in the final aqueous buffer, such as a small percentage of ethanol or polyethylene glycol (PEG), can also help maintain solubility.
Troubleshooting Guides
Problem 1: The compound does not dissolve in the chosen solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate solvent selection | Switch to a more suitable solvent. Prioritize polar aprotic solvents like DMSO or DMF for initial stock solutions. | The compound should dissolve completely. |
| Insufficient solvent volume | Increase the volume of the solvent gradually while observing for dissolution. | The compound dissolves as the concentration decreases. |
| Low temperature | Gently warm the solution (e.g., to 37°C) and/or sonicate the mixture. | Increased kinetic energy may overcome the lattice energy of the solid, leading to dissolution. |
| Compound has low intrinsic solubility | If the above steps fail, the compound may have very low solubility in that specific solvent. Consider alternative solvents or solubility enhancement techniques. | Proceed to more advanced solubilization protocols. |
Problem 2: The compound precipitates out of solution during the experiment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Change in temperature | Ensure the experimental temperature is consistent with the temperature at which the solution was prepared. If the experiment is performed at a lower temperature, the compound may precipitate. | Maintaining a constant temperature will keep the compound in solution. |
| Change in solvent composition (e.g., evaporation) | Keep containers tightly sealed to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation. | The concentration of the compound remains stable, preventing precipitation. |
| Interaction with other components | Investigate potential interactions with other reagents or components in your experimental setup that might reduce solubility. | Identifying and mitigating interactions will maintain the compound's solubility. |
| pH shift | If using a buffered system, ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment, as pH changes can affect solubility. | A stable pH environment will prevent pH-dependent precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is a starting point for preparing a high-concentration stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Add the desired volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the dilution of a DMSO stock solution into an aqueous buffer, a common step in many biological assays.
Materials:
-
Stock solution of this compound in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
Procedure:
-
Bring the DMSO stock solution and the aqueous buffer to room temperature.
-
Dispense the required volume of the aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Immediate and vigorous mixing is critical to prevent precipitation.
-
Continue vortexing for at least 30 seconds after the addition is complete.
-
Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guides.
-
Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions for extended periods.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (Predicted)
| Solvent Class | Solvent Example | Predicted Solubility | Notes |
| Polar Aprotic | DMSO, DMF | High | Recommended for primary stock solutions. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | May require heating or sonication. |
| Aqueous | Water, PBS | Very Low | Solubility is expected to be pH-dependent. |
| Non-Polar | Hexane, Toluene | Insoluble | Not recommended for dissolving this compound. |
Visualizations
Caption: A flowchart outlining the systematic approach to troubleshooting solubility problems.
Caption: The sequential process for preparing a working solution from a DMSO stock.
References
Stability challenges with 3-Amino-1H-indazole-5-carbonitrile in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Amino-1H-indazole-5-carbonitrile in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, the following guidance is based on general chemical principles for indazoles, aromatic amines, and nitriles. It is highly recommended that users perform stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store solutions of this compound?
A1: For optimal stability, solutions should be stored at low temperatures (2-8°C or frozen at -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen). The amino group on the indazole ring is susceptible to oxidation, and many heterocyclic compounds can be sensitive to light.
Q2: What are the visible signs of degradation in my solution?
A2: Common signs of degradation include a change in color (e.g., yellowing or browning, potentially due to oxidation of the aromatic amine), the formation of precipitates (which could be less soluble degradation products), or a decrease in the expected activity or concentration of the compound in your assay.
Q3: In which solvents is this compound expected to be most stable?
A3: While specific data is unavailable, aprotic solvents such as DMSO or DMF are often used for initial stock solutions. For aqueous buffers, stability is pH-dependent. It is crucial to determine the stability in your specific aqueous buffer system. Avoid prolonged storage in strongly acidic or basic aqueous solutions, as these conditions can promote hydrolysis of the nitrile group.
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure, the primary potential degradation pathways are:
-
Oxidation: The 3-amino group is a potential site for oxidation, which can lead to the formation of colored impurities or polymeric byproducts.
-
Hydrolysis: The 5-carbonitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, especially with elevated temperatures.[1][2][3][4]
-
Photodegradation: Exposure to UV or high-intensity visible light may lead to degradation, a common issue for heterocyclic aromatic compounds.[5]
Below is a diagram illustrating these hypothetical degradation pathways.
Caption: Hypothetical degradation pathways for this compound.
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Solution
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | 1. Confirm the solvent is appropriate for the desired concentration. 2. Gently warm the solution or use sonication to aid dissolution. 3. Prepare a more dilute solution. |
| Compound Degradation | 1. Analyze the precipitate by LC-MS or other analytical methods to determine if it is the parent compound or a degradation product. 2. If it is a degradation product, review the solution preparation and storage conditions. Was it exposed to light, extreme pH, or reactive substances? 3. Prepare fresh solutions daily and store them protected from light and at a low temperature. |
| pH Shift | 1. Measure the pH of the solution. 2. Ensure the buffer capacity is sufficient to maintain the target pH after the addition of the compound. |
Issue 2: Inconsistent Results or Loss of Activity in Assays
| Potential Cause | Troubleshooting Steps |
| Solution Instability | 1. Prepare fresh solutions immediately before each experiment. 2. Perform a time-course experiment: analyze the concentration and purity of the compound in your assay medium at several time points (e.g., 0, 2, 4, 8, 24 hours) to determine its stability under assay conditions. |
| Oxidation | 1. De-gas aqueous buffers before use. 2. Consider adding an antioxidant to your stock solution, but first verify its compatibility with your experimental system. 3. Store stock solutions under an inert gas (argon or nitrogen). |
| Adsorption to Labware | 1. Use low-adsorption plasticware or silanized glassware. 2. Include a small amount of a non-ionic surfactant (e.g., Tween-20), if compatible with your assay, to reduce non-specific binding. |
The following workflow can guide you through troubleshooting inconsistent experimental results.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study can help identify the intrinsic stability of this compound and potential degradation products.[6][7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][8]
Objective: To evaluate the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Solvent (e.g., Acetonitrile/Water 50:50)
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with an equal volume of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Quenching:
-
For acid hydrolysis samples, neutralize with an equimolar amount of NaOH.
-
For base hydrolysis samples, neutralize with an equimolar amount of HCl.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Calculate the percentage of the remaining parent compound.
The workflow for this study is depicted below.
Caption: An overview of the experimental workflow for a forced degradation study.
Data Presentation
Use the following table to summarize the quantitative data from your stability studies for easy comparison.
Table 1: Stability of this compound in Solution
| Condition | Solvent | Temperature (°C) | Time (hours) | % Parent Compound Remaining | Observations (e.g., color change, precipitation) |
| Control | DMSO | 4 | 24 | ||
| Acidic | 0.5 M HCl (aq) | 60 | 2 | ||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Basic | 0.5 M NaOH (aq) | 60 | 2 | ||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Oxidative | 1.5% H₂O₂ | RT | 2 | ||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Thermal | DMSO | 80 | 2 | ||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| Photolytic | DMSO | RT | 2 | ||
| 6 | |||||
| 12 | |||||
| 24 |
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmaguru.co [pharmaguru.co]
Preventing nitrile group hydration during 3-aminoindazole synthesis
Topic: Preventing Nitrile Group Hydration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-aminoindazoles, with a specific focus on preventing the unwanted hydration of the nitrile group.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing a significant amount of a polar byproduct in my 3-aminoindazole synthesis that I suspect is the corresponding 2-aminobenzamide. What is causing this?
A1: The formation of a 2-aminobenzamide byproduct is likely due to the hydration of the starting nitrile group. This is a common side reaction that can occur in the presence of water, especially under acidic or basic conditions which are often employed in 3-aminoindazole synthesis. The nitrogen of the nitrile group is susceptible to nucleophilic attack by water, leading to the formation of an amide.
Q2: How can I minimize or prevent the hydration of the nitrile group during the reaction of a 2-halobenzonitrile with hydrazine?
A2: Preventing nitrile hydration hinges on rigorously excluding water from your reaction. Here are several key strategies:
-
Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. Standard procedures for drying solvents, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for others) or the use of activated molecular sieves, are highly recommended.[1][2]
-
Dry Your Reagents: Solid reagents, including the starting benzonitrile and any solid bases, should be dried under vacuum, especially if they are hygroscopic. Hydrazine is often used as a hydrate; consider using anhydrous hydrazine if compatible with your specific procedure, though it is highly reactive and requires careful handling.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.[1] Proper techniques for assembling and flame-drying glassware before use are also crucial.[1]
-
Choice of Base: If a base is required, opt for a non-hydroxide base such as sodium tert-butoxide or potassium carbonate. Amine bases like triethylamine or DBU can also be used and should be freshly distilled.
-
Temperature Control: While higher temperatures can accelerate the desired cyclization, they can also increase the rate of nitrile hydration. Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.
Q3: Can the choice of leaving group on the benzonitrile affect the rate of nitrile hydration?
A3: While the leaving group (e.g., F, Cl, Br) primarily influences the rate of the initial nucleophilic aromatic substitution (SNAr) by hydrazine, it does not directly affect the susceptibility of the nitrile group to hydration. However, if a less reactive halide (e.g., chloro) requires more forcing conditions (higher temperatures, longer reaction times) compared to a more reactive one (e.g., fluoro), the extended exposure to these conditions could indirectly lead to a higher degree of nitrile hydration if water is present.
Q4: I am following a literature procedure that uses hydrazine hydrate. How can I avoid nitrile hydration in this case?
A4: When using hydrazine hydrate, the presence of water is inherent. However, you can still take steps to minimize its impact:
-
Solvent Choice: Using a non-polar, aprotic solvent in which water has low solubility can help.
-
Reaction Concentration: Running the reaction at a higher concentration may favor the bimolecular reaction between the benzonitrile and hydrazine over the reaction with water.
-
Stoichiometry: Use a minimal excess of hydrazine hydrate.
-
Work-up Procedure: A carefully planned work-up can separate the more polar amide byproduct from the desired 3-aminoindazole.
Experimental Protocols
Representative Protocol for the Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine
This protocol is adapted from a literature procedure for the synthesis of a key intermediate for Lenacapavir and illustrates conditions that can be used to synthesize 3-aminoindazoles.[3]
Materials:
-
2-Bromo-5-chloro-2,6-dichlorobenzonitrile
-
Hydrazine hydrate
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
To a suitable reactor, charge 2-bromo-5-chloro-2,6-dichlorobenzonitrile and 2-MeTHF.
-
Add hydrazine hydrate to the mixture.
-
Heat the reaction mixture to 95 °C.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction mixture.
-
The crude product containing a mixture of regioisomers can be purified by treating with a mixture of MeOH/H₂O (e.g., 80/20 v/v) to precipitate the desired isomer.
-
Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.
Data Presentation
The following table summarizes representative yields for the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, highlighting the outcome of a specific protocol. While this particular study did not focus on nitrile hydration, the yields indicate a successful synthesis where side reactions were likely minimized.
| Starting Material | Product | Solvent | Temperature (°C) | Isolated Yield (%) | Purity (A%) | Reference |
| 2-Bromo-5-chloro-2,6-dichlorobenzonitrile | 7-Bromo-4-chloro-1H-indazol-3-amine | 2-MeTHF | 95 | 50-56 | 96-98 | [3] |
Visualizations
The following diagram illustrates the desired reaction pathway for the synthesis of a 3-aminoindazole from a 2-halobenzonitrile and hydrazine, as well as the competing nitrile hydration side reaction.
Caption: Reaction scheme for 3-aminoindazole synthesis and the competing nitrile hydration.
References
Technical Support Center: Regioselectivity in the Functionalization of 3-Amino-1H-indazole-5-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1H-indazole-5-carbonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary sites for functionalization: the two nitrogen atoms of the indazole ring (N1 and N2) and the exocyclic amino group at the C3 position. The nitrile group at C5 can also undergo chemical transformations, such as hydrolysis or reduction, but is generally less reactive under conditions used for N-functionalization.
Q2: What is the main challenge in the N-functionalization of this compound?
A2: The primary challenge is achieving regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2. Direct alkylation or arylation often leads to a mixture of N1- and N2-substituted isomers, which can be difficult to separate.[1][2] The ratio of these isomers is highly dependent on reaction conditions.[1]
Q3: Which tautomer of the indazole ring is more stable?
A3: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-indazole tautomer.[2] This stability can be leveraged to favor the formation of N1-substituted products under conditions that allow for thermodynamic equilibration.[2]
Q4: Can the 3-amino group be functionalized directly?
A4: Yes, the 3-amino group can undergo various reactions, such as acylation to form amides or reactions with isocyanates to form ureas. Chemoselectivity can be an issue, and protection of the indazole nitrogens may be necessary in some cases to avoid side reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the functionalization of this compound.
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Isomers)
Q: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?
A: Achieving high N1-selectivity typically involves using conditions that favor the thermodynamically more stable product.
-
Recommended Solution: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][2] This is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which can coordinate with the N2 nitrogen, sterically hindering alkylation at that position. For many C3-substituted indazoles, this method can yield >99% N1 regioselectivity.[2]
-
Alternative Strategy: Using conditions that allow for thermodynamic equilibration, such as specific electrophiles like α-halo carbonyls, can also favor the N1 product.[2]
-
Things to Check:
-
Purity of Reagents: Ensure your starting material, solvent, and reagents are anhydrous, as water can interfere with the base and affect selectivity.
-
Reaction Temperature: While the initial deprotonation is often done at 0 °C, the alkylation step may require heating (e.g., to 50 °C) to ensure complete conversion while maintaining high regioselectivity.[3]
-
Q: I need to synthesize the N2-substituted isomer, but my current method favors N1. What should I change?
A: Favoring the N2-isomer often involves conditions that are under kinetic control.
-
Recommended Solution: The Mitsunobu reaction is known to often favor the formation of the N2-substituted indazole.[2] This reaction involves using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Alternative Strategy: For some indazole systems, the presence of an electron-withdrawing group at the C7 position can strongly direct alkylation to the N2 position, achieving ≥96% selectivity.[2] While your substrate is fixed, this principle highlights the role of electronics in directing regioselectivity.
Issue 2: Low Reaction Yield
Q: I am observing high regioselectivity for the desired isomer, but the overall yield is low.
A: Low yields can result from incomplete reactions, side reactions, or issues during workup and purification.
-
Possible Cause 1: Incomplete Deprotonation. If using a base like NaH, ensure it is fresh and that the reaction is stirred for a sufficient time to allow for complete deprotonation before adding the electrophile.
-
Possible Cause 2: Unwanted Reactivity of other Functional Groups. The 3-amino and 5-cyano groups could potentially react under certain conditions. For instance, a very strong base could interact with the amino group. Consider protecting the amino group (e.g., as a Boc-carbamate) if you suspect it is causing side reactions.
-
Possible Cause 3: Degradation of Starting Material or Product. Indazoles can be sensitive to certain conditions. Ensure the reaction temperature is appropriate and monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation.
-
Possible Cause 4: Difficult Purification. The N1 and N2 isomers can sometimes be difficult to separate by column chromatography. A Chinese patent suggests that for similar 5-aminoindazoles, recrystallization from a mixed solvent system (e.g., acetone/water or THF/water) can be effective for separating the isomers.
Issue 3: Unexpected Side Reactions
Q: I am attempting a reaction on the 3-amino group, but I am getting a complex mixture of products.
A: The indazole nitrogens are also nucleophilic and can compete with the 3-amino group.
-
Recommended Solution: Protect the indazole nitrogen before attempting to functionalize the 3-amino group. The Boc group is a common choice for protecting the N1 position.
-
Alternative Approach: For reactions like acylation, carefully controlling the stoichiometry and reaction temperature may allow for selective reaction at the more nucleophilic 3-amino group.
Q: I am trying to perform a Sandmeyer reaction on the 3-amino group, but it is not working as expected.
A: The Sandmeyer reaction, which converts an amino group to other functionalities via a diazonium salt, can be a powerful tool.[4][5][6] However, the stability of the indazole ring under the acidic conditions required for diazotization can be a concern.
-
Troubleshooting:
-
Acid Choice: Use conditions that are known to be compatible with sensitive heterocyclic systems.
-
Temperature Control: Maintain low temperatures (0-5 °C) during the formation of the diazonium salt to prevent decomposition.
-
Alternative Reagents: Consider using organic nitrites (e.g., isoamyl nitrite) under non-aqueous conditions if the standard NaNO₂/acid protocol is failing.
-
Quantitative Data Summary
| Indazole Substrate (at C3) | Base/Solvent | Electrophile | N1:N2 Ratio | Yield (%) | Reference |
| -CO₂Me | NaH / THF | n-pentyl bromide | >99:1 | 92 | [2] |
| -C(CH₃)₃ | NaH / THF | n-pentyl bromide | >99:1 | 75 | [2] |
| -COMe | NaH / THF | n-pentyl bromide | >99:1 | 91 | [2] |
| -CONH₂ | NaH / THF | n-pentyl bromide | >99:1 | 85 | [2] |
| -H | NaH / THF | n-pentyl bromide | 1:1.3 | 86 | [2] |
| -CO₂Me (at C7) | NaH / THF | n-pentyl bromide | 4:96 | 89 | [2] |
| -NO₂ (at C7) | NaH / THF | n-pentyl bromide | <1:99 | 90 | [2] |
| 5-bromo-3-CO₂Me | K₂CO₃ / DMF | MeI | 52:48 | 44 (N1), 40 (N2) | [3] |
| -CO₂Me | PPh₃, DEAD / THF | n-pentanol | 1:2.5 | 20 (N1), 58 (N2) | [2] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation
This protocol is adapted from established methods for achieving high N1-selectivity.[1]
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., alkyl bromide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or gently heat to 50 °C if necessary. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 2: Acylation of the 3-Amino Group
This is a general procedure for the acylation of an amino group.
-
Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or THF in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 3-acylamino-indazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yields in 3-aminoindazole synthesis
Technical Support Center: 3-Aminoindazole Synthesis
Welcome to the technical support center for the synthesis of 3-aminoindazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My 3-aminoindazole synthesis is resulting in a low yield. What are the common causes?
Low yields in 3-aminoindazole synthesis can stem from several factors, often related to the choice of starting materials, reaction conditions, and the presence of side reactions. Common synthetic routes involve the cyclization of ortho-substituted benzonitriles with hydrazine.
Common Causes for Low Yields:
-
Suboptimal Reaction Temperature: Temperature plays a critical role. For instance, in bromination steps that may precede cyclization, lower temperatures can lead to incomplete conversion, while elevated temperatures might increase the formation of hydrolyzed side-products.[1]
-
Incorrect Solvent Choice: The solvent can significantly influence the regioselectivity of the reaction, especially when forming substituted 3-aminoindazoles. For example, in certain syntheses, switching from ethanol to isopropanol (IPA) or 2-methyltetrahydrofuran (2-MeTHF) can improve the ratio of the desired regioisomer.[1]
-
Formation of Side Products: Several side reactions can compete with the desired product formation. These include:
-
Hydrolysis of the nitrile group: The cyano group can be hydrolyzed to an amide, particularly under harsh temperature or pH conditions.[1]
-
Formation of undesired regioisomers: During functionalization or cyclization, isomers can be formed. For example, direct bromination of 3-aminoindazole may yield the undesired regioisomer as the major product.[1]
-
Over-bromination: In syntheses involving bromination of an aromatic ring, multiple bromine atoms may be added, leading to a complex mixture of products.[1]
-
-
Issues with Starting Materials or Reagents: The purity of starting materials and the quality of reagents like hydrazine hydrate are crucial for achieving high yields.
The following diagram illustrates a general troubleshooting workflow for low yields:
FAQ 2: I am observing significant amounts of an amide impurity in my reaction mixture. How can I prevent this?
The formation of an amide impurity is typically due to the hydrolysis of the nitrile functional group in your starting material.
Preventative Measures:
-
Control Reaction Temperature: Elevated temperatures can promote the hydrolysis of the cyano group.[1] Running the reaction at a lower temperature may mitigate this side reaction, though it might require longer reaction times.
-
Use of a Milder Brominating Agent: If the amide formation occurs during a bromination step, switching from bromine (Br₂) to N-Bromosuccinimide (NBS) can be a successful strategy to avoid this side reaction.[1]
-
Anhydrous Conditions: Ensure that your reaction is carried out under anhydrous conditions, as the presence of water can facilitate nitrile hydrolysis, especially in the presence of strong acids or bases.
FAQ 3: My synthesis is producing the wrong regioisomer. What can I do to improve regioselectivity?
The formation of undesired regioisomers is a common challenge, particularly when functionalizing the indazole core.
Strategies to Enhance Regioselectivity:
-
Solvent Screening: The choice of solvent can have a pronounced effect on the regioselectivity. A screening of different solvents is recommended. For instance, in the synthesis of a specific bromo-substituted 3-aminoindazole, changing the solvent from ethanol to isopropanol (IPA) and further to 2-methyltetrahydrofuran (2-MeTHF) improved the ratio of the desired regioisomer.[1]
-
Protecting Groups: Employing a protecting group strategy can direct the reaction to the desired position. This involves protecting a reactive site to prevent it from reacting, carrying out the desired transformation, and then deprotecting it.
-
Alternative Synthetic Route: It may be necessary to consider an alternative synthetic route where the desired regiochemistry is established earlier in the synthesis. For example, instead of direct functionalization of the 3-aminoindazole core, a precursor with the correct substitution pattern can be synthesized and then cyclized.[1]
The following diagram outlines a decision-making process for addressing regioselectivity issues:
Quantitative Data Summary
The following tables summarize reaction conditions and corresponding yields for different synthetic transformations related to 3-aminoindazoles.
Table 1: Bromination of 2,6-dichlorobenzonitrile
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | NBS (1.07 eq) | 96% H₂SO₄ | 25 | 18 | 75-80 | 95-96 | [1] |
| 2 | Br₂ | H₂SO₄ | Elevated | - | Low | Low | [1] |
| 3 | NBS | H₂SO₄ | 0 | - | Lower Conversion | Low | [1] |
| 4 | NBS | H₂SO₄ | -10 | - | Lower Conversion | Low | [1] |
Table 2: Cyclization with Hydrazine Hydrate
| Entry | Starting Material | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Substituted o-fluorobenzonitrile | Butanol | Reflux | - | [2] |
| 2 | Precursor 7 (in cited literature) | - | - | 95 | [1] |
| 3 | 3-bromo-2,6-dichlorobenzonitrile | Ethanol | 95 | - | [1] |
| 4 | 3-bromo-2,6-dichlorobenzonitrile | IPA | 95 | - | [1] |
| 5 | 3-bromo-2,6-dichlorobenzonitrile | 2-MeTHF | 95 | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Brominated 3-Aminoindazole Precursor
This protocol is adapted from a reported synthesis for a precursor to a 3-aminoindazole derivative.[1]
Materials:
-
2,6-dichlorobenzonitrile
-
N-Bromosuccinimide (NBS)
-
96% Sulfuric acid (H₂SO₄)
-
Ice-cold water
-
Ethyl acetate
Procedure:
-
To a solution of 2,6-dichlorobenzonitrile in 10 equivalents of 96% H₂SO₄, add 1.07 equivalents of NBS.
-
Stir the reaction mixture at 25 °C for 18 hours.
-
Upon completion, pour the reaction mixture into 15 volumes of ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the filter cake with 3 volumes of ethyl acetate.
-
Dry the solid to obtain the desired product.
Expected Outcome: 75-80% isolated yield with 95-96% purity.[1]
The workflow for this protocol is visualized below:
Protocol 2: General Cyclization to form 3-Aminoindazole
This is a general procedure based on the reaction of an ortho-halo benzonitrile with hydrazine.
Materials:
-
ortho-halobenzonitrile derivative (e.g., o-fluorobenzonitrile)
-
Hydrazine hydrate
-
Solvent (e.g., butanol, ethanol, IPA, 2-MeTHF)
Procedure:
-
Dissolve the ortho-halobenzonitrile derivative in the chosen solvent.
-
Add an excess of hydrazine hydrate.
-
Heat the reaction mixture to the desired temperature (e.g., 95 °C or reflux) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve precipitation, extraction, and purification by crystallization or chromatography.
References
Technical Support Center: Synthesis of 3-Amino-1H-indazole-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-1H-indazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for synthesizing this compound involves a two-step process starting from commercially available 2-fluoro-5-nitrobenzonitrile. This process includes the reduction of the nitro group to an amine, followed by a cyclization reaction with hydrazine. This approach is favored for its relatively high yields and the availability of starting materials.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, reaction time, and the stoichiometry of reagents. The reduction of the nitro group is typically exothermic and requires careful temperature management. During the cyclization step, the temperature and reaction time directly impact the yield and purity of the final product. Molar equivalents of hydrazine hydrate should be optimized to ensure complete conversion without promoting side reactions.
Q3: Are there any significant safety precautions to consider during this synthesis?
A3: Yes, several safety precautions are crucial. Hydrazine hydrate is toxic and corrosive, and it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reduction of the nitro group can be highly exothermic, necessitating controlled addition of reagents and effective cooling.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials (e.g., 4-amino-2-fluorobenzonitrile), partially reacted intermediates, and potential regioisomers depending on the reaction conditions. Residual solvents from the reaction and purification steps can also be present.
Q5: How can the purity of the final product be improved?
A5: Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Column chromatography can also be employed for higher purity, although this may be less practical for large-scale synthesis. Washing the crude product with appropriate solvents can help remove some impurities before the final purification step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the reduction of 2-fluoro-5-nitrobenzonitrile | Incomplete reaction; degradation of the product. | Ensure the catalyst (if used, e.g., Pd/C) is active. Optimize reaction time and temperature. Use a fresh batch of the reducing agent. |
| Incomplete cyclization to the indazole ring | Insufficient reaction time or temperature; inadequate amount of hydrazine. | Increase the reaction temperature or prolong the reaction time. Use a slight excess of hydrazine hydrate. Ensure efficient mixing. |
| Formation of side products/impurities | Non-optimal reaction temperature; incorrect stoichiometry. | Carefully control the reaction temperature. Optimize the molar ratio of the reactants. Consider a slower addition of reagents. |
| Difficulty in isolating the product | Product is too soluble in the reaction solvent. | After the reaction, cool the mixture to induce precipitation. If necessary, partially evaporate the solvent. Add an anti-solvent to precipitate the product. |
| Product discoloration | Presence of impurities or degradation. | Purify the product by recrystallization, potentially with the addition of activated carbon to remove colored impurities. Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Synthesis of 4-Amino-2-fluorobenzonitrile (Intermediate)
This procedure is based on the reduction of a nitro group in a similar compound.
Materials:
-
2-fluoro-5-nitrobenzonitrile
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
To a stirred solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in a mixture of ethanol and water, add ammonium chloride (0.2 equivalents).
-
Heat the mixture to reflux (approximately 70-80 °C).
-
Add iron powder (3-5 equivalents) portion-wise to control the exothermic reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-2-fluorobenzonitrile.
Synthesis of this compound
This protocol is adapted from the synthesis of analogous 3-aminoindazoles from ortho-fluorobenzonitriles.[1][2]
Materials:
-
4-Amino-2-fluorobenzonitrile
-
Hydrazine hydrate (80% solution in water)
-
n-Butanol or Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-2-fluorobenzonitrile (1 equivalent) in n-butanol or ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 90-120 °C, depending on the solvent) and maintain for several hours.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified this compound under vacuum.
Data Presentation
| Parameter | Synthesis of 4-Amino-2-fluorobenzonitrile (Typical) | Synthesis of this compound (Expected) |
| Starting Material | 2-fluoro-5-nitrobenzonitrile | 4-Amino-2-fluorobenzonitrile |
| Key Reagents | Iron, Ammonium Chloride | Hydrazine Hydrate |
| Solvent | Ethanol/Water | n-Butanol or Ethanol |
| Reaction Temperature | 70-80 °C | 90-120 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Yield | >90% | 70-90% |
| Purity (crude) | ~85-95% | ~80-90% |
| Purification Method | Extraction | Recrystallization |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between common problems and corrective actions.
References
Identification of impurities in 3-Amino-1H-indazole-5-carbonitrile samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-Amino-1H-indazole-5-carbonitrile samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound sample?
A1: Impurities in your sample can generally be categorized as process-related impurities or degradation products.
-
Process-Related Impurities: These are substances that originate from the manufacturing process. Based on common synthetic routes for analogous compounds, you might encounter:
-
Unreacted Starting Materials: Such as substituted benzonitrile precursors (e.g., 4-fluoro-isophthalonitrile).
-
Isomeric Impurities: Formation of other indazole isomers can occur depending on the starting materials and reaction conditions. A potential isomer is 3-Amino-1H-indazole-6-carbonitrile.
-
Reaction Byproducts: These can include partially reacted intermediates or products from side reactions.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, butanol, DMF).
-
-
Degradation Products: These impurities form due to the decomposition of the this compound molecule over time or under certain storage conditions. Potential degradation products include:
-
Hydrolysis Products: The nitrile group (-CN) can hydrolyze to form the corresponding carboxylic acid (3-Amino-1H-indazole-5-carboxylic acid) or amide (3-Amino-1H-indazole-5-carboxamide).
-
Oxidation Products: The amino group (-NH2) is susceptible to oxidation, leading to various colored impurities.
-
Q2: My sample has an unusual color. What could be the cause?
A2: Atypical coloration (e.g., yellow, brown, or pink hues) in a sample that is expected to be a white or off-white solid is often indicative of impurities. This can be due to the presence of oxidized species or residual reagents from the synthesis. Further analytical investigation is recommended to identify the specific chromophoric impurities.
Q3: I am seeing unexpected peaks in my HPLC chromatogram. How can I identify them?
A3: Unexpected peaks in your HPLC chromatogram likely correspond to impurities. To identify these, a systematic approach is necessary:
-
Review the Synthesis: Understanding the synthetic route can provide clues about potential process-related impurities.
-
Stress Testing: Subjecting a sample to forced degradation conditions (e.g., acid, base, heat, light, oxidation) can help to intentionally generate degradation products and see if any of the new peaks match the unexpected peaks in your original sample.
-
Hyphenated Techniques: Employing techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is crucial. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a key piece of information for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.
-
NMR Spectroscopy: If an impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for definitive structure elucidation.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize the formation of degradation products, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This helps to protect the compound from heat, moisture, light, and oxygen, which can promote hydrolysis and oxidation.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram with a different retention time than the main peak.
-
Possible Cause 1: Process-Related Impurity.
-
Troubleshooting Steps:
-
Obtain the certificate of analysis (CoA) for the batch, if available, to check for known impurities.
-
Analyze the sample using HPLC-MS to determine the molecular weight of the unknown peak.
-
Compare the molecular weight to that of potential starting materials, intermediates, and known byproducts of the synthetic route.
-
-
-
Possible Cause 2: Degradation Product.
-
Troubleshooting Steps:
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure sample of this compound.
-
Analyze the stressed samples by HPLC and compare the retention times of the degradation products with the unknown peak.
-
Use HPLC-MS to confirm the molecular weight of the degradation products.
-
-
-
Possible Cause 3: Isomeric Impurity.
-
Troubleshooting Steps:
-
Analyze the sample using a high-resolution HPLC method to attempt to separate the isomers.
-
If separation is achieved, use HPLC-MS. Isomers will have the same molecular weight but may show different fragmentation patterns in MS/MS experiments.
-
If available, obtain a reference standard of the suspected isomer for comparison.
-
-
Issue 2: The mass spectrum of an impurity peak suggests a mass increase of 18 amu compared to the parent compound.
-
Possible Cause: Hydrolysis of the Nitrile Group.
-
Troubleshooting Steps:
-
This mass change corresponds to the addition of a water molecule (H₂O), which is characteristic of the hydrolysis of a nitrile (-CN) to a carboxylic acid (-COOH).
-
Confirm the presence of a carboxylic acid functional group using techniques like FT-IR spectroscopy (look for a broad O-H stretch and a C=O stretch).
-
If the impurity can be isolated, ¹H and ¹³C NMR will show characteristic shifts for a carboxylic acid proton and carbon.
-
-
Issue 3: The mass spectrum of an impurity peak suggests a mass increase of 17 amu compared to the parent compound.
-
Possible Cause: Hydrolysis of the Nitrile Group to an Amide.
-
Troubleshooting Steps:
-
A mass increase of 17 amu is consistent with the partial hydrolysis of the nitrile (-CN) to an amide (-CONH₂).
-
Use FT-IR spectroscopy to look for characteristic N-H stretches and a C=O stretch of an amide.
-
NMR spectroscopy of the isolated impurity will show signals corresponding to the -NH₂ protons.
-
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and detection of this compound and its potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL. |
Protocol 2: HPLC-MS Method for Impurity Identification
This method couples liquid chromatography with mass spectrometry to obtain molecular weight information of the impurities.
| Parameter | LC Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Parameter | MS Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
Protocol 3: ¹H NMR for Structural Characterization
This protocol outlines the general procedure for acquiring a proton NMR spectrum.
| Parameter | Condition |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) |
| Concentration | 5-10 mg of sample in 0.6-0.7 mL of solvent |
| Spectrometer | 400 MHz or higher |
| Number of Scans | 16 or more for good signal-to-noise |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting logic for unknown peak identification.
Validation & Comparative
A Comparative Guide to 3-Amino-1H-indazole-5-carbonitrile and Its Isomers for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 3-Amino-1H-indazole-5-carbonitrile and Its Positional Isomers
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics, particularly protein kinase inhibitors. Among the diverse array of indazole derivatives, aminonitrilo-substituted indazoles represent a critical class of pharmacophores. This guide provides a comprehensive comparison of this compound and its key positional isomers: 3-Amino-1H-indazole-4-carbonitrile, 3-Amino-1H-indazole-6-carbonitrile, and 3-Amino-1H-indazole-7-carbonitrile. This objective analysis, supported by available experimental and predicted data, aims to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are paramount to its pharmacokinetic profile and ultimate clinical success. While experimental data for a direct head-to-head comparison of these specific isomers is limited, we have compiled available and predicted data to facilitate a comparative analysis.
Table 1: Comparative Physicochemical Properties of Amino-1H-indazole-carbonitrile Isomers
| Property | This compound | 3-Amino-1H-indazole-4-carbonitrile | 3-Amino-1H-indazole-6-carbonitrile | 3-Amino-1H-indazole-7-carbonitrile |
| Molecular Formula | C₈H₆N₄ | C₈H₆N₄ | C₈H₆N₄ | C₈H₆N₄ |
| Molecular Weight | 158.16 | 158.16 | 158.16 | 158.16 |
| CAS Number | 20925-62-6[1] | 1240518-54-0 | 394336-72-2 | 1137451-25-2[2] |
| Predicted pKa | 11.5 ± 0.4 | 11.6 ± 0.4 | 11.4 ± 0.4 | 11.76 ± 0.40[2] |
| Predicted LogP | 1.5 | 1.3 | 1.5 | 1.3 |
| Predicted Solubility | Moderate | Moderate | Moderate | Moderate |
| Predicted Boiling Point | 472.6±25.0 °C | 472.6±25.0 °C | 472.6±25.0 °C | 472.6±25.0 °C[2] |
| Predicted Density | 1.43±0.1 g/cm³ | 1.43±0.1 g/cm³ | 1.43±0.1 g/cm³ | 1.43±0.1 g/cm³[2] |
Note: Predicted values are generated from computational models and should be confirmed experimentally.
Biological Activity: Kinase Inhibition and Antiproliferative Effects
Derivatives of 3-amino-1H-indazole have shown significant antiproliferative activity against a range of cancer cell lines. For instance, N-phenyl-1H-indazole-1-carboxamide derivatives of 3-aminoindazole have demonstrated potent growth inhibition of various cancer cell lines, with GI50 values in the micromolar to nanomolar range.[5][6] One of the most active compounds in a series showed a mean GI50 of 1.90 μM across a panel of cancer cell lines.[5] Another study reported a derivative with potent activity against a leukemia cell line at a concentration below 1 microMolar.[7]
Table 2: Representative Biological Activity of 3-Aminoindazole Derivatives (for illustrative purposes)
| Derivative Class | Target/Cell Line | IC50/GI50 (µM) | Reference |
| 3-amino-N-phenyl-1H-indazole-1-carboxamides | Full NCI tumor cell line panel | 0.041-33.6 | [5][6] |
| 1H-indazole-3-amine derivatives | K562 (chronic myeloid leukemia) | 5.15 | [8][9] |
| 1H-indazole-3-amine derivatives | A549 (lung), PC-3 (prostate), Hep-G2 (hepatoma) | Various | [8][9] |
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Single-digit nM (EC50) | [3] |
Note: The data in this table is for structurally related compounds and not for the specific isomers being compared. It is intended to illustrate the potential biological activity of this class of molecules.
Experimental Protocols
To facilitate further research and direct comparison of these isomers, we provide detailed, standardized protocols for key biological assays.
Synthesis of 3-Amino-1H-indazole-carbonitrile Isomers
A general and efficient method for the synthesis of substituted 3-aminoindazoles involves the reaction of ortho-halobenzonitriles with hydrazine.[10]
General Protocol for the Synthesis of 3-Amino-1H-indazole-carbonitrile Isomers:
-
Reaction Setup: Dissolve the corresponding ortho-fluorobenzonitrile (e.g., 4-fluoro-3-nitrobenzonitrile for the 5-carbonitrile isomer) in a suitable solvent such as ethanol or n-butanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
-
Reaction Conditions: Heat the reaction mixture at reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Note: The specific starting materials and reaction conditions may need to be optimized for each isomer.
The synthesis of 3-amino-1H-indazole-4-carbonitrile can be achieved by reacting 3-fluorophthalonitrile with hydrazine hydrate in ethanol at 70°C.[11]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the indazole isomers against specific kinases can be determined using a variety of commercially available assay kits, such as those based on FRET or luminescence.[12]
General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™ Assay):
-
Reagent Preparation: Prepare serial dilutions of the test compounds (indazole isomers) in the appropriate assay buffer. Prepare a solution of the target kinase and its specific substrate.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP generated to ATP, which in turn produces a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[13]
Cell Viability (MTT) Assay
The antiproliferative activity of the compounds can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][14][15][16] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][14][15]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the indazole isomers for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[1][16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2][14][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of cell growth) values.
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Simplified VEGFR and FGFR signaling pathways targeted by 3-aminoindazole derivatives.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro kinase assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Indazole synthesis [organic-chemistry.org]
- 11. 3-AMino-1H-indazole-4-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. revvity.com [revvity.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Amino-1H-indazole-5-carbonitrile and 3-Amino-1H-indazole in Kinase Binding
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision in the design of novel kinase inhibitors. The 3-amino-1H-indazole moiety is a well-established and privileged scaffold, recognized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of numerous kinases. This guide provides a comparative analysis of the kinase binding properties of 3-Amino-1H-indazole and its derivative, 3-Amino-1H-indazole-5-carbonitrile.
While direct, head-to-head experimental data comparing the kinase binding profiles of this compound and the parent 3-amino-1H-indazole is limited in the public domain, this guide aims to provide a comprehensive overview based on existing literature on related compounds. By examining the structure-activity relationships (SAR) of other 5-substituted 3-amino-indazole analogs, we can infer the potential impact of the 5-carbonitrile group on kinase binding affinity and selectivity.
The 3-amino group of the indazole core is crucial for its function as a hinge-binder, typically forming two or three hydrogen bonds with the backbone of the kinase hinge region.[1] Substitutions on the indazole ring can significantly modulate the compound's physicochemical properties, such as electronics, solubility, and metabolic stability, which in turn influences its kinase binding profile and overall pharmacological properties.
The Influence of Substitution at the 5-Position
The 5-position of the 3-amino-1H-indazole ring projects out of the ATP binding pocket for many kinases, allowing for the introduction of various substituents to achieve desired potency and selectivity. Studies on different 5-substituted derivatives have shown that this position is sensitive to the nature of the substituent. For instance, in a series of 1H-indazole-3-carboxamide derivatives targeting GSK-3, a methoxy group at the 5-position resulted in higher potency compared to a methyl group, highlighting the importance of the electronic and steric properties of the substituent at this position.[1]
The 5-carbonitrile group in this compound introduces a potent electron-withdrawing group and a potential hydrogen bond acceptor. This can influence the electronic distribution of the indazole ring system and may lead to altered interactions with the kinase active site or surrounding solvent molecules. The impact of this substitution on the overall kinase binding profile would need to be empirically determined through broad kinase screening.
Comparative Kinase Inhibition Data of 3-Amino-1H-indazole Derivatives
To illustrate the effect of substitutions on the 3-amino-1H-indazole scaffold, the following table summarizes the kinase inhibition data for various derivatives. It is important to note that this table does not contain data for this compound or the unsubstituted 3-amino-1H-indazole due to the lack of available public data, but it serves to provide context on how modifications to the core structure can impact kinase inhibitory activity.
| Compound/Scaffold | Target Kinase(s) | IC50 / EC50 (nM) | Cellular Activity (Cell Line) | Reference |
| 3-amino-1H-indazol-6-yl-benzamide derivative (Compound 4) | FLT3, PDGFRα-T674M, Kit-T670I | Single-digit nM EC50s | MOLM13 (FLT3), Ba/F3 | [2] |
| 3-((3-amino-1H-indazol-4-yl)ethynyl) derivative (AKE-72) | BCR-ABL (WT), BCR-ABL (T315I) | < 0.5 nM, 9 nM | K-562, Ba/F3 | [3] |
| 1H-Indazol-3-amine derivative (Compound 27a) | FGFR1, FGFR2 | < 4.1 nM, 2.0 nM | KG-1, SNU-16 | [1] |
| 3-(pyrazin-2-yl)-1H-indazole derivative (Compound 59c) | Pim1, Pim2, Pim3 | 3-70 nM | Not specified | [1] |
| 1H-indazole-3-carboxamide derivative (Compound 50) | GSK-3β | 350 nM | Not specified | [1] |
Experimental Protocols
A variety of in vitro assays are utilized to determine the kinase binding affinity and inhibitory potential of compounds. Below is a representative protocol for a common type of kinase binding assay.
LanthaScreen® Eu Kinase Binding Assay (Representative Protocol)
This assay is based on the principle of fluorescence resonance energy transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer).[4][5][6] Inhibition of the tracer's binding to the kinase by a test compound results in a decrease in the FRET signal.[4][6]
Materials:
-
His- or GST-tagged purified kinase
-
Eu-labeled anti-His or anti-GST antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test compounds (this compound or 3-amino-1H-indazole) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer at concentrations optimized for the specific kinase.
-
Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled tracer in the assay buffer at its predetermined optimal concentration.
-
Assay Assembly: In a 384-well plate, add the following in order:
-
Test compound solution
-
Kinase/antibody mixture
-
Tracer solution
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).[5] Excite the europium donor at ~340 nm and measure the emission at both 615 nm (europium emission) and 665 nm (Alexa Fluor® 647 emission).[5]
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm).[5] Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Chemical Structures
Caption: Chemical structures of 3-amino-1H-indazole and this compound.
General Kinase Inhibition Mechanism
Caption: Competitive inhibition of a kinase by a 3-amino-1H-indazole derivative.
Kinase Binding Assay Workflow
Caption: A generalized workflow for a kinase binding assay to determine IC50 values.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Analytical Techniques for 3-Amino-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
In the landscape of pharmaceutical development and quality control, the accurate and precise analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-Amino-1H-indazole-5-carbonitrile, a key building block in the synthesis of various therapeutic agents, requires robust analytical methods for its characterization and quantification. This guide provides a comparative analysis of various analytical techniques applicable to this compound, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Executive Summary
This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound. Each technique offers distinct advantages and is suited for different analytical objectives, from routine purity assessments to detailed structural elucidation.
| Analytical Technique | Primary Application | Key Advantages | Potential Limitations |
| HPLC (UV Detection) | Purity determination, quantitative analysis of the main component and impurities. | High resolution, sensitivity, and reproducibility for quantitative analysis. | Requires reference standards for quantification; may require derivatization for compounds without a chromophore. |
| GC-MS | Identification and quantification of volatile impurities and degradation products. | High sensitivity and specificity for volatile and semi-volatile compounds; provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Structural elucidation, identification of impurities, and quantitative analysis (qNMR). | Provides detailed structural information without the need for a reference standard of the analyte for structural confirmation; qNMR allows for absolute quantification. | Lower sensitivity compared to chromatographic techniques; requires higher sample concentrations. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quality control of pharmaceutical compounds due to its high resolving power and sensitivity for non-volatile and thermally labile molecules. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is the most common approach for purity and assay determination.
Experimental Protocol: RP-HPLC Method
Objective: To determine the purity of this compound and quantify related impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for retaining the moderately polar analyte.
-
Mobile Phase: A gradient elution is often employed to separate the main component from potential impurities with varying polarities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Trifluoroacetic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The UV spectrum of indazole derivatives typically shows significant absorbance around 254 nm and 280 nm. The optimal wavelength should be determined by examining the UV spectrum of this compound.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Performance Data (Illustrative)
| Parameter | Typical Value |
| Retention Time | Analyte-specific, e.g., ~10-15 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents, starting materials, or volatile degradation products in the final API. Due to the relatively low volatility of this compound, derivatization might be necessary to improve its thermal stability and volatility for GC analysis.
Experimental Protocol: GC-MS Method (with Derivatization)
Objective: To identify and quantify volatile impurities in a sample of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 10 min
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Derivatization (Example): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used to derivatize the amino and N-H groups, increasing volatility.
-
Sample Preparation: Dissolve the sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile). Add the derivatization reagent and heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete reaction.
Performance Data (Illustrative)
Quantitative performance would need to be established through method validation.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL (for specific impurities) |
| Limit of Quantification (LOQ) | 0.3 - 30 ng/mL (for specific impurities) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound. Furthermore, quantitative NMR (qNMR) can be employed for assay determination without the need for a specific reference standard of the analyte, by using a certified internal standard.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the structure of this compound and identify any structural impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons (e.g., from NH and NH₂ groups).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
A standard pulse program for proton NMR.
-
Sufficient relaxation delay (e.g., 5 times the longest T₁) for quantitative analysis.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse program.
-
Longer acquisition times are typically required due to the lower natural abundance of ¹³C.
-
Expected Spectral Features (Based on similar structures)[4][5]
-
¹H NMR (DMSO-d₆):
-
A broad singlet for the N-H proton of the indazole ring (typically downfield, >10 ppm).
-
A broad singlet for the NH₂ protons.
-
Signals in the aromatic region (7-8.5 ppm) corresponding to the protons on the benzene ring of the indazole core. The splitting patterns (e.g., doublets, doublet of doublets) and coupling constants will be indicative of their substitution pattern.
-
-
¹³C NMR (DMSO-d₆):
-
A signal for the nitrile carbon (-CN) around 115-120 ppm.
-
Signals for the carbon atoms of the indazole ring in the aromatic region (typically 100-150 ppm).
-
Logical Workflow for Technique Selection
The choice of analytical technique is dictated by the specific requirements of the analysis. The following workflow can guide the selection process.
References
Validating the Biological Activity of 3-Amino-1H-indazole-5-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-1H-indazole-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics, particularly in oncology. Derivatives of this core structure have been extensively investigated as potent inhibitors of various protein kinases, playing crucial roles in cancer cell proliferation, survival, and angiogenesis. This guide provides a comparative analysis of the biological activity of various this compound derivatives, supported by experimental data and detailed protocols to aid in the validation and further development of these promising compounds.
Comparative Analysis of Kinase Inhibitory Activity
Derivatives of this compound have shown remarkable efficacy in inhibiting a range of protein kinases implicated in cancer progression. The following table summarizes the in vitro inhibitory activity (IC50 values) of selected derivatives against key oncogenic kinases. This data allows for a direct comparison of the potency and selectivity of these compounds.
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 (Entrectinib) | ALK | 12 | - | - | [1] |
| ROS1 | (nanomolar activity) | - | - | [1] | |
| TRKs | (nanomolar activity) | - | - | [1] | |
| Derivative 2 | Bcr-Abl (Wild Type) | 14 | K562 | 6.50 | [1] |
| Bcr-Abl (T315I mutant) | 450 | - | - | [1] | |
| Derivative 3 | FGFR1 | 2.9 | KG-1 | 0.0405 | [1] |
| Derivative 4 | VEGFR-2 | (significant activity) | - | - | [1] |
| AKE-72 (Derivative 5) | BCR-ABL (Wild Type) | < 0.5 | K-562 | < 0.01 | [2] |
| BCR-ABL (T315I mutant) | 9 | - | - | [2] | |
| Compound 4 | FLT3 | (single-digit nanomolar EC50s) | - | - | [3] |
| c-Kit | (single-digit nanomolar EC50s) | - | - | [3] | |
| PDGFRα (T674M mutant) | (single-digit nanomolar EC50s) | - | - | [3] | |
| Compound 11 | FLT3 | (single-digit nanomolar EC50s) | - | - | [3] |
| c-Kit | (single-digit nanomolar EC50s) | - | - | [3] | |
| PDGFRα (T674M mutant) | (single-digit nanomolar EC50s) | - | - | [3] |
Anti-Proliferative Activity in Cancer Cell Lines
The ultimate goal of kinase inhibition in oncology is to arrest the proliferation of cancer cells. The following table presents the anti-proliferative activity (IC50 values) of various this compound derivatives against a panel of human cancer cell lines, demonstrating their potential as anti-cancer agents.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [4] |
| A549 | Lung Cancer | > 10 | [4] | |
| PC-3 | Prostate Cancer | > 10 | [4] | |
| HepG2 | Liver Cancer | > 10 | [4] | |
| Compound 1c | Full NCI Panel | Various | 0.041 - 33.6 (Mean: 1.90) | [5] |
| Derivative from[1] | HL60 | Promyelocytic Leukemia | (nanomolar to micromolar) | [1] |
Signaling Pathways Targeted by this compound Derivatives
These derivatives exert their anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential biomarkers for patient stratification.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Caption: p53/MDM2 Signaling Pathway Modulation.
Experimental Workflow for Validation
A systematic approach is essential for validating the biological activity of novel this compound derivatives. The following workflow outlines the key experimental stages.
Caption: Experimental Validation Workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide standardized protocols for the key in vitro assays used to characterize the biological activity of this compound derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the concentration at which a compound inhibits 50% of the target kinase activity (IC50).
Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Prepare a kinase/substrate mixture in kinase buffer and add 5 µL to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include untreated cells as a control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the targeted signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
References
A Comparative Guide to the Cross-Reactivity Profiling of 3-Aminoindazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing potent and safe therapeutics. The 3-aminoindazole scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors, prized for its ability to form critical hydrogen bonds within the ATP-binding pocket. However, the conserved nature of this pocket across the kinome necessitates rigorous cross-reactivity profiling to identify and mitigate potential off-target effects that can lead to toxicity or unforeseen pharmacological activities.
This guide provides an objective comparison of 3-aminoindazole-based kinase inhibitors with alternative scaffolds, supported by experimental data. We delve into detailed methodologies for key profiling assays and visualize complex biological and experimental workflows to facilitate a deeper understanding of kinase inhibitor selectivity.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the quantitative data for a representative 3-aminoindazole-based inhibitor, Entrectinib, and two alternative kinase inhibitors, Axitinib (which also contains an indazole core but is often categorized as a VEGFR/PDGFR inhibitor) and Dasatinib (a multi-kinase inhibitor with a distinct aminopyrimidine scaffold). This data, derived from various kinome screening panels, allows for a comparative assessment of their selectivity profiles.
Table 1: On-Target and Off-Target Activity of Entrectinib (a 3-Aminoindazole-based inhibitor) [1][2]
| Kinase Target | IC50 (nM) |
| Primary Targets | |
| TRKA | 1 |
| TRKB | 3 |
| TRKC | 5 |
| ROS1 | 7 |
| ALK | 12 |
| Selected Off-Targets | |
| JAK2 | 40 |
| ACK1 | 70 |
| IGF1R | 122 |
| FAK | 140 |
| FLT3 | 164 |
| BRK | 195 |
| IR | 209 |
| AUR2 | 215 |
| JAK3 | 349 |
Table 2: Kinase Inhibition Profile of Axitinib (an Indazole-containing inhibitor) [3]
| Kinase Target | IC50 (nM) |
| Primary Targets | |
| VEGFR1 | 0.1 |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
| Selected Off-Targets | |
| PLK4 | 4.2 |
Note: Axitinib demonstrates high potency and selectivity for VEGFRs and PDGFRs.
Table 3: Kinome Scan Profile of Dasatinib (an Aminopyrimidine-based inhibitor) [4]
| Kinase Target | Kd (nM) |
| High Affinity Targets | |
| ABL1 | <3 |
| SRC | <3 |
| LCK | <3 |
| YES1 | <3 |
| FYN | <3 |
| Selected Other Targets | |
| ZAK | 45 |
| MAP4K5 | 45 |
| BMPR1B | 53 |
Note: Dasatinib is a potent inhibitor of multiple tyrosine kinases, including the SRC and ABL families.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable cross-reactivity profiling. Below are methodologies for three widely used assays.
KINOMEscan® Competition Binding Assay
This high-throughput assay quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay relies on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as DNA-tagged fusion proteins for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes for binding to the ATP-binding site of the kinase.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is commonly achieved using quantitative PCR (qPCR).
-
Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. These values can then be used to calculate the dissociation constant (Kd) or the percentage of inhibition at a specific concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[5][6][7][8]
Principle: Ligand binding increases the thermal stability of the target protein. By subjecting cells to a temperature gradient and quantifying the amount of soluble protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve in the presence of a compound indicates direct target engagement.[5][9]
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting or other sensitive protein detection methods.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity to the unheated control. Plot the percentage of soluble protein against the temperature to generate melt curves for both the compound-treated and vehicle-treated samples. A shift in the melting temperature (Tm) indicates target engagement.
Kinobeads (Affinity Chromatography-Mass Spectrometry)
This chemical proteomics approach allows for the unbiased identification of kinase targets from cell lysates.[10]
Principle: A mixture of non-selective kinase inhibitors is immobilized on beads ("kinobeads") to capture a broad range of kinases from a cell lysate. A test compound is then used to compete with the kinobeads for kinase binding. The proteins that are displaced from the beads by the test compound are identified and quantified by mass spectrometry.[11]
Methodology:
-
Cell Lysis: Prepare a native cell lysate under conditions that preserve protein-protein interactions.
-
Competitive Binding: Incubate the cell lysate with the test compound at various concentrations or with a vehicle control.
-
Kinobeads Pulldown: Add the kinobeads to the lysate and incubate to allow for the capture of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides, typically with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance in the compound-treated samples to the vehicle control. A decrease in the amount of a specific kinase bound to the beads in the presence of the compound indicates that the compound binds to that kinase.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by the primary targets of many 3-aminoindazole-based inhibitors.
Experimental Workflows
The following diagrams outline the general workflows for the described experimental protocols.
Logical Relationships
The selection of a kinase inhibitor scaffold involves a balance between on-target potency and off-target selectivity.
Comparison with Alternative Scaffolds
While the 3-aminoindazole scaffold is highly effective, medicinal chemists often explore alternative heterocyclic systems to modulate potency, selectivity, and physicochemical properties.
-
Aminopyrimidines (e.g., Dasatinib): This scaffold is another prevalent hinge-binding motif. Depending on the substitution pattern, aminopyrimidine-based inhibitors can be designed to target a wide range of kinases.
-
Aminoimidazoles: These have emerged as potent inhibitors of kinases such as the Src family. The 4-aminoimidazole ring acts as an effective hinge-binder, analogous to the 3-aminoindazole core.[12]
-
1,2,3-Triazoles: The 1,2,3-triazole ring can act as a bioisostere for an amide bond, offering a different vector space for substituents while maintaining key interactions. This can be a useful strategy in scaffold hopping to improve properties like metabolic stability.
The choice of scaffold is a critical decision in kinase inhibitor design, influencing not only the on-target activity but also the broader cross-reactivity profile. A thorough understanding and application of the profiling methods outlined in this guide are essential for the successful development of selective and effective kinase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocutx.gcs-web.com [ocutx.gcs-web.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. annualreviews.org [annualreviews.org]
- 10. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 3-Amino-1H-indazole-5-carbonitrile Compounds: An In Vitro and In Vivo Perspective
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported efficacy of 3-Amino-1H-indazole derivatives, with a focus on compounds bearing the 5-carbonitrile moiety. This document synthesizes available experimental data to draw a comparative landscape of their in vitro and in vivo activities.
The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a versatile hinge-binding motif for various protein kinases. This has led to the development of numerous derivatives as potent inhibitors of signaling pathways implicated in cancer cell proliferation and survival. This guide focuses on derivatives of 3-amino-1H-indazole, with a particular interest in those substituted at the 5-position with a carbonitrile group, and compares their reported efficacy in both laboratory-based assays and living organisms.
In Vitro Efficacy: Potent Anti-proliferative Activity in Cancer Cell Lines
Recent studies have highlighted the significant in vitro anti-proliferative effects of 3,5-disubstituted 1H-indazole-3-amine derivatives against a panel of human cancer cell lines. While specific data for compounds with a 5-carbonitrile group is limited, research on derivatives synthesized from precursors like 5-bromo-2-fluorobenzonitrile provides valuable insights into the potential of this chemical space.
One study detailed the synthesis of a series of 3,5-disubstituted indazole derivatives and evaluated their inhibitory activities against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (HepG2) cells using the MTT colorimetric assay.[1][2] Among the synthesized compounds, certain derivatives exhibited promising inhibitory effects. For instance, compound 6o showed a notable inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and displayed selectivity for cancer cells over normal HEK-293 cells (IC50 = 33.2 µM).[1][2] Another compound, 5k , demonstrated the best inhibitory effect against HepG2 cells with an IC50 of 3.32 µM, although it also showed higher toxicity to normal cells.[2]
These findings underscore the potential of the 3-amino-1H-indazole scaffold with substitutions at the 5-position to yield potent and selective anticancer agents. The carbonitrile group at the 5-position is a key functional group that can be further elaborated to optimize potency and pharmacokinetic properties.
Summary of In Vitro Anti-proliferative Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][2] |
| A549 (Lung Cancer) | Not Reported | ||
| PC-3 (Prostate Cancer) | Not Reported | ||
| HepG2 (Hepatoma) | Not Reported | ||
| HEK-293 (Normal Kidney) | 33.2 | [1][2] | |
| 5k | HepG2 (Hepatoma) | 3.32 | [2] |
| K562 (Chronic Myeloid Leukemia) | Not Reported | ||
| A549 (Lung Cancer) | Not Reported | ||
| PC-3 (Prostate Cancer) | Not Reported |
In Vivo Efficacy: Insights from Related Indazole Derivatives
For instance, a study on the anti-inflammatory activity of indazole and its derivatives, including 5-aminoindazole, demonstrated significant dose- and time-dependent inhibition of carrageenan-induced hind paw edema in a rat model.[3] Furthermore, these compounds showed inhibitory activity against cyclooxygenase-2 (COX-2) and the pro-inflammatory cytokine TNF-α.[3] While the therapeutic application is different, this study indicates that indazole derivatives can be orally active and exert a biological effect in vivo.
The lack of specific in vivo anticancer data for 3-Amino-1H-indazole-5-carbonitrile compounds represents a significant data gap and a promising area for future research. Such studies, likely involving xenograft models with human cancer cell lines, would be crucial to validate the in vitro findings and to assess the therapeutic potential of this class of compounds.
Summary of In Vivo Anti-inflammatory Activity of a Related Compound
| Compound | Model | Endpoint | Efficacy | Reference |
| 5-aminoindazole | Carrageenan-induced paw edema (Rat) | Inhibition of edema | Significant, dose-dependent | [3] |
| In vitro | COX-2 Inhibition (IC50) | 12.32 µM | [3] | |
| In vitro | TNF-α Inhibition (at 250 µM) | 58% | [3] |
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the target indazole derivatives was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, HepG2) and a normal human embryonic kidney cell line (HEK-293) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells were seeded in 96-well plates at a suitable density and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.[3]
-
Animal Model: Wistar albino rats were used for the study.
-
Compound Administration: The test compounds (e.g., 5-aminoindazole) were administered orally at different doses.
-
Induction of Inflammation: One hour after compound administration, edema was induced by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.
-
Edema Measurement: The volume of the paw was measured at different time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways and Experimental Workflows
The 3-amino-1H-indazole scaffold is a known hinge-binder for many kinases. While the specific targets of the 5-carbonitrile derivatives are yet to be fully elucidated, their structural similarity to known kinase inhibitors suggests they may act on pathways such as those driven by Bcr-Abl, ALK, or FGFR. Some studies on related 3-amino-1H-indazole derivatives have also implicated the p53/MDM2 pathway.[4]
Bcr-Abl Signaling Pathway
Caption: Putative inhibition of the Bcr-Abl signaling pathway.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for synthesis and in vitro screening.
Conclusion
Derivatives of 3-Amino-1H-indazole, particularly those with substitutions at the 5-position, represent a promising class of compounds with demonstrated in vitro anti-proliferative activity against various cancer cell lines. The available data suggests that these compounds can be potent and selective, warranting further investigation. However, a significant gap exists in the understanding of their in vivo efficacy and pharmacokinetic profiles, especially for the 5-carbonitrile analogs. Future research should focus on conducting in vivo studies, such as xenograft models, to validate the in vitro findings and to establish a clearer path toward the clinical translation of these promising anticancer agents. The exploration of their specific kinase targets and downstream signaling effects will also be crucial in optimizing their therapeutic potential.
References
A Comparative Guide to the Synthetic Routes of 3-Amino-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 3-Amino-1H-indazole-5-carbonitrile, a key building block in the development of various therapeutic agents, is of significant interest to the medicinal chemistry community. This guide provides an objective comparison of two prominent synthetic routes to this valuable compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 2-fluoro-5-cyanobenzonitrile | Route 2: From 2-chloro-5-cyanobenzonitrile |
| Starting Material | 2-fluoro-5-cyanobenzonitrile | 2-chloro-5-cyanobenzonitrile |
| Key Reagent | Hydrazine hydrate | Hydrazine hydrate |
| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) |
| Solvent | Ethanol | Isopropanol |
| Temperature | 70°C | 95°C |
| Reaction Time | 12-16 hours (overnight) | 18 hours |
| Reported Yield | ~87% (based on analogous synthesis) | ~70% (estimated based on analogous synthesis) |
| Key Advantages | High yield, milder reaction temperature. | Utilizes a potentially more accessible starting material. |
| Key Disadvantages | Fluoroaromatics can be more expensive. | Higher reaction temperature, potentially lower yield. |
Visualizing the Synthetic Pathways
A logical workflow for selecting the optimal synthetic route is presented below. This decision-making process highlights the primary considerations for researchers.
Benchmarking 3-Amino-1H-indazole-5-carbonitrile Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is continually evolving, with novel scaffolds being investigated for their potential to overcome challenges such as drug resistance and off-target toxicity. The 3-amino-1H-indazole core has emerged as a privileged scaffold in kinase inhibitor design, known for its ability to act as a "hinge-binder" in the ATP-binding pocket of various kinases. This guide provides a comparative analysis of the kinase inhibitory potential of derivatives of the 3-amino-1H-indazole scaffold against established, FDA-approved kinase inhibitors. Due to the limited publicly available kinase inhibition data for 3-Amino-1H-indazole-5-carbonitrile itself, this guide will leverage data from closely related and recently synthesized 3-amino-1H-indazole derivatives to provide a representative benchmark.
Comparative Efficacy: In Vitro Inhibitory Activity
A key metric for evaluating the efficacy of a kinase inhibitor is its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following tables summarize the in vitro IC50 values for derivatives of the 3-amino-1H-indazole scaffold and a selection of well-established kinase inhibitors against their respective primary kinase targets.
Table 1: Inhibitory Activity of 3-Amino-1H-indazole Derivatives
| Compound Name/Reference | Target Kinase(s) | IC50 (nM) | Assay Type |
| AKE-72 (3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide)[1] | BCR-ABL (wild-type) | < 0.5 | Cell-free assay |
| BCR-ABL (T315I mutant) | 9 | Cell-free assay | |
| Compound 4 (3-amino-1H-indazol-6-yl-benzamide derivative)[2] | FLT3 | < 10 | Cellular EC50 |
| c-Kit | < 10 | Cellular EC50 | |
| PDGFRα (T674M mutant) | < 10 | Cellular EC50 | |
| Compound 11 (3-amino-1H-indazol-6-yl-benzamide derivative)[2] | FLT3 | < 10 | Cellular EC50 |
| c-Kit | < 10 | Cellular EC50 | |
| PDGFRα (T674M mutant) | < 10 | Cellular EC50 | |
| Compound 27a (1H-Indazol-3-amine derivative)[3] | FGFR1 | < 4.1 | Enzymatic assay |
| FGFR2 | 2.0 | Enzymatic assay | |
| Compound 28a (3-Aminoindazole derivative)[4] | c-Met | 1.8 | Enzymatic assay |
Table 2: Inhibitory Activity of FDA-Approved Kinase Inhibitors
| Kinase Inhibitor | Primary Target(s) | IC50 (nM) - Cell-free/Enzymatic | IC50 (nM) - Cell-based |
| Imatinib | v-Abl | 600[5] | - |
| c-Kit | 100[5] | - | |
| PDGFR | 100[5] | - | |
| Gefitinib | EGFR | 37 (Tyr1173), 26 (Tyr992)[6] | - |
| Erlotinib | EGFR | 2[7] | 20[8] |
| HER2 | - | 150[8] | |
| Sorafenib | Raf-1 | 6[9] | - |
| B-Raf | 22[9] | - | |
| VEGFR2 | 90[9] | - | |
| PDGFRβ | 57[9] | - | |
| c-Kit | 68[9] | - | |
| Dasatinib | Src | 0.5[10] | - |
| Bcr-Abl | < 1[11] | - | |
| c-Kit | < 30[10] | - | |
| PDGFR | < 30[10] | - | |
| Sunitinib | PDGFRβ | 2[12] | 10[13] |
| VEGFR2 (Flk-1) | 80[12] | 10[13] | |
| c-Kit | - | - |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate a representative signaling pathway targeted by kinase inhibitors and a general workflow for an in vitro kinase inhibition assay.
Caption: A simplified diagram of common signaling pathways regulated by receptor tyrosine kinases.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following are generalized protocols for common in vitro kinase assays used to determine the IC50 values of inhibitors. These protocols can be adapted for specific kinases and inhibitor compounds.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction Setup:
-
Add the diluted test compound or DMSO (vehicle control) to the assay plate.
-
Add the kinase to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the substrate and ATP to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay measures the phosphorylation of a biotinylated substrate by a kinase.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Test compound
-
HTRF® KinEASE™ Kit (Cisbio) or similar, containing:
-
Europium (Eu3+) cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
HTRF® detection buffer
-
-
Low-volume, white 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
Add the test compound, kinase, and biotinylated substrate to the assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specific duration (e.g., 10-60 minutes).[14]
-
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[14]
-
Calculate the HTRF® ratio (emission at 665 nm / emission at 620 nm) * 10,000.[14]
-
Plot the HTRF® ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This guide provides a framework for the comparative analysis of novel kinase inhibitors based on the 3-amino-1H-indazole scaffold. The provided data on related compounds and established drugs, along with standardized protocols, will aid researchers in contextualizing their findings and advancing the development of next-generation targeted therapies.
References
- 1. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncology-central.com [oncology-central.com]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
Navigating Purity Validation: A Comparative Guide to HPLC Analysis of 3-Amino-1H-indazole-5-carbonitrile
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 3-Amino-1H-indazole-5-carbonitrile is a critical, non-negotiable step in the journey of therapeutic discovery. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this crucial building block, supported by detailed experimental protocols and data to inform your selection of the most appropriate analytical strategy.
This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Ensuring its purity is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). While several analytical techniques can be employed for purity determination, HPLC remains a cornerstone method in the pharmaceutical industry due to its high resolution, quantitative accuracy, and robustness.[1][2]
Comparative Analysis of Purity Validation Techniques
The selection of an analytical method for purity assessment depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. in-depth characterization). Below is a comparative summary of HPLC and alternative methods for the purity validation of this compound.
| Analytical Method | Principle | Key Performance Indicators |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[2] | Purity (>99.5%) , High resolution and sensitivity, Quantitative accuracy, Robust and reproducible.[1] |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a stationary phase and an inert gas mobile phase. | Suitable for volatile impurities and residual solvents. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Provides information on melting point and overall purity. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Proportionality between the integrated NMR signal area and the number of nuclei. | Highly accurate for quantification without the need for a specific reference standard for the impurity. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capability of MS.[1] | High specificity and sensitivity, provides molecular weight information for impurity identification.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Validation
This section details a robust HPLC method for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Sample Solution Preparation: Prepare a solution of the this compound sample in the same solvent as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Logical Framework for Purity Validation
The validation of this compound purity is a systematic process that begins with the initial sample and culminates in a comprehensive purity report. The following diagram illustrates the logical flow of this process, incorporating orthogonal methods for a more complete characterization.
Conceptual Signaling Pathway Involvement
Derivatives of 3-Amino-1H-indazole are known to be investigated as inhibitors of various protein kinases. The following diagram illustrates a conceptual signaling pathway where a hypothetical derivative of this compound could act as a kinase inhibitor, a common mechanism of action for anti-cancer drugs.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-1H-indazole-5-carbonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 3-Amino-1H-indazole-5-carbonitrile, a heterocyclic compound utilized in various research applications. The following procedures are based on established safety data for similar chemical structures and are intended to ensure minimal environmental impact and personnel exposure.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1]
Recommended Personal Protective Equipment:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use eye and face protection.
-
Clothing: Wear protective clothing.
-
Respiratory Protection: In poorly ventilated areas, use a particle respirator.
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with fresh running water for at least 15 minutes, keeping eyelids open. Seek medical attention without delay.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water.[2][3][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2]
-
Ingestion: Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Adherence to local, state, and federal regulations is mandatory.
-
Waste Collection:
-
Collect waste material in a clean, dry, and properly labeled container.[1] The container should be sealable to prevent accidental spillage or dust formation.
-
For spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into the designated waste container.[1][2][3][4]
-
-
Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[2] Provide them with a copy of the safety data sheet or all available safety information.
-
It is often recommended to burn the chemical waste in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Contaminated Material Disposal:
-
Dispose of any contaminated packaging, PPE, or cleaning materials as unused product in the same manner as the chemical waste itself.[2]
-
Summary of Hazard and Disposal Information
| Hazard Classification | Handling Precautions | Disposal Method |
| Harmful if swallowed, in contact with skin, or inhaled | Wear protective gloves, clothing, eye/face protection. Use in a well-ventilated area. | Contact a licensed professional waste disposal service. |
| Causes skin and serious eye irritation | Avoid contact with skin and eyes. | Dispose of in a suitable, closed container. |
| May cause respiratory irritation | Avoid breathing dust. |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 3-Amino-1H-indazole-5-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Amino-1H-indazole-5-carbonitrile was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other amino-indazole-carbonitrile derivatives. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, compounds with similar structures may pose hazards upon inhalation, skin contact, or ingestion. The powdered form of the chemical presents a risk of aerosolization. Therefore, a cautious approach to handling is warranted.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Disposable gloves should be changed frequently and immediately if contaminated.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | To protect against splashes and airborne particles.[1] |
| Face Protection | A face shield should be worn in addition to goggles if there is a significant splash hazard.[1][2] | Provides an additional layer of protection for the face.[1] |
| Skin and Body Protection | A lab coat should be worn at all times.[1][2] | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be required if handling outside of a certified chemical fume hood or if dust is generated.[1][2][3] | To minimize inhalation exposure to the powdered compound. The type of respirator should be selected based on a formal risk assessment.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting work, verify that all necessary PPE is available and in good condition.[1]
-
Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[2]
2. Handling the Compound:
-
Avoid the formation of dust when handling the solid material.[3] Use appropriate tools (e.g., spatulas) for transferring the compound.[1]
-
Wash hands thoroughly with soap and water after handling.[4]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[4][5]
3. In Case of a Spill:
-
Evacuate the immediate area.[3]
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[1]
-
Avoid generating dust during cleanup.[4] Use dry cleanup procedures.[4]
-
Collect the spilled material in a designated, labeled, and sealed hazardous waste container.[3][4]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[2][3]
Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[1][3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][6] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if skin irritation persists.[3][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Below is a workflow diagram illustrating the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
